molecular formula C7H8N2O2 B15572126 Nudifloramide-d6

Nudifloramide-d6

Katalognummer: B15572126
Molekulargewicht: 158.19 g/mol
InChI-Schlüssel: JLQSXXWTCJPCBC-RLTMCGQMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Nudifloramide-d6 is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 158.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C7H8N2O2

Molekulargewicht

158.19 g/mol

IUPAC-Name

2,4,5-trideuterio-6-oxo-1-(trideuteriomethyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H8N2O2/c1-9-4-5(7(8)11)2-3-6(9)10/h2-4H,1H3,(H2,8,11)/i1D3,2D,3D,4D

InChI-Schlüssel

JLQSXXWTCJPCBC-RLTMCGQMSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Nudifloramide-d6 chemical properties and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive technical guide on the chemical properties and synthesis of Nudifloramide-d3 has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth overview of the deuterated form of Nudifloramide, a significant metabolite of nicotinamide (B372718).

Chemical Properties of Nudifloramide-d3

Nudifloramide-d3, the deuterated isotopologue of Nudifloramide, possesses distinct physical and chemical characteristics critical for its application in metabolic research and as an internal standard in analytical studies. The introduction of deuterium (B1214612) atoms on the N-methyl group results in a higher molecular weight compared to the non-deuterated form, which is essential for its use in mass spectrometry-based quantification methods.

Below is a summary of its key chemical properties:

PropertyValueReference
Chemical Name N-(Methyl-d3)-2-pyridoxone-5-carboxamide[1]
Synonyms Nudifloramide-d3, 2PY-d3[2][3]
CAS Number 1207384-48-2[1]
Molecular Formula C₇H₅D₃N₂O₂[1]
Molecular Weight 155.17 g/mol [1]
Exact Mass 155.0774[1]
Purity >95% (HPLC)[1]
Storage Temperature +4°C[1]

Synthesis of Nudifloramide-d3

The synthesis of Nudifloramide-d3 involves the introduction of a deuterated methyl group. A probable and efficient method for its synthesis is based on the methylation of the pyridone nitrogen of a suitable precursor with a deuterated methylating agent.

Experimental Protocol: Synthesis of Nudifloramide-d3

Objective: To synthesize Nudifloramide-d3 by N-methylation of 2-pyridone-5-carboxamide using a deuterated methyl source.

Materials:

  • 2-pyridone-5-carboxamide

  • Deuterated methyl iodide (CD₃I)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Argon gas

Procedure:

  • Preparation: A flame-dried round-bottom flask is charged with 2-pyridone-5-carboxamide and anhydrous DMF under an argon atmosphere.

  • Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0°C for 30 minutes to allow for the deprotonation of the pyridone nitrogen.

  • Methylation: Deuterated methyl iodide (1.2 equivalents) is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred for 12-16 hours.

  • Quenching and Extraction: The reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexane to afford Nudifloramide-d3 as a solid.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.

Biological Signaling Pathways

Nudifloramide is a key metabolite in the degradation of nicotinamide adenine (B156593) dinucleotide (NAD+) and is a known inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1).

NAD+ Degradation Pathway

Nudifloramide is an end-product of the catabolism of nicotinamide, a form of vitamin B3. This pathway is crucial for maintaining cellular NAD+ levels.[4][5]

NAD_Degradation NAD NAD+ Enzyme1 NAD+ Glycohydrolases (e.g., CD38) NAD->Enzyme1 Nicotinamide Nicotinamide Enzyme2 Nicotinamide N-methyltransferase (NNMT) Nicotinamide->Enzyme2 MNA N-Methylnicotinamide (MNA) Enzyme3 Aldehyde Oxidase (AOX) MNA->Enzyme3 Nudifloramide Nudifloramide (2PY) Enzyme1->Nicotinamide Enzyme2->MNA Enzyme3->Nudifloramide

Caption: Metabolic pathway of NAD+ degradation to Nudifloramide.

PARP-1 Inhibition Pathway

Nudifloramide significantly inhibits the activity of PARP-1, an enzyme involved in DNA repair and other cellular processes.[2][3][4] This inhibition is a key aspect of its biological function.

PARP1_Inhibition cluster_0 Normal PARP-1 Activity cluster_1 Inhibition by Nudifloramide DNAdamage DNA Damage (Single-Strand Break) PARP1 PARP-1 DNAdamage->PARP1 activates NAD_source NAD+ PARP1->NAD_source consumes PAR Poly(ADP-ribose) (PAR) NAD_source->PAR produces DNArepair DNA Repair PAR->DNArepair recruits proteins for Nudifloramide Nudifloramide PARP1_inhibited PARP-1 Nudifloramide->PARP1_inhibited inhibits NoPAR No PAR synthesis PARP1_inhibited->NoPAR BlockedRepair Blocked DNA Repair NoPAR->BlockedRepair

Caption: Mechanism of PARP-1 inhibition by Nudifloramide.

Experimental Workflow

Nudifloramide-d3 is frequently utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate measurement of Nudifloramide in biological samples.

LCMS_Workflow cluster_workflow Quantitative Analysis Workflow Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Nudifloramide-d3 (Internal Standard) Sample->Spike Extraction Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Ratio of Analyte to IS) LCMS->Quant

References

Nudifloramide: A Potential Biomarker for Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Chronic Kidney Disease (CKD) poses a significant global health challenge, necessitating the discovery and validation of novel biomarkers for early diagnosis, prognosis, and monitoring of disease progression. Nudifloramide (B29282), also known as N-methyl-2-pyridone-5-carboxamide (2PY), has emerged as a promising biomarker candidate. This uremic toxin, an end-product of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation, accumulates in the plasma of CKD patients due to reduced renal excretion. Its concentration correlates with the decline in renal function and it exhibits biological activity through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critically involved in DNA repair and cellular stress responses. This technical guide provides a comprehensive overview of nudifloramide as a CKD biomarker, detailing its biochemical properties, analytical methodologies for its quantification, and its role in the pathophysiology of CKD.

Introduction to Nudifloramide and its Relevance in CKD

Nudifloramide (2PY) is a small molecule metabolite derived from the catabolism of NAD+, a crucial coenzyme in cellular redox reactions and a substrate for various signaling enzymes. In individuals with healthy kidney function, nudifloramide is efficiently cleared from the blood and excreted in the urine. However, in patients with CKD, impaired renal function leads to a significant accumulation of nudifloramide in the plasma. This accumulation is not merely a passive consequence of reduced clearance; nudifloramide is recognized as a uremic toxin with potential pathophysiological effects. Its ability to inhibit PARP-1 activity suggests that elevated levels of nudifloramide could contribute to the cellular dysfunction and damage characteristic of CKD.

Quantitative Data on Nudifloramide in CKD

The concentration of nudifloramide in biological fluids, particularly plasma or serum, is a key indicator of its potential as a CKD biomarker. Multiple studies have consistently demonstrated a progressive increase in nudifloramide levels with advancing stages of CKD.

Table 1: Plasma Nudifloramide Concentrations in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)

Patient GroupNudifloramide Concentration (µmol/L)Reference
Healthy Subjects0.83 ± 0.18[1]
Healthy Subjects0.92 ± 0.13[2]
CKD (Non-dialyzed)Up to 40[1]
Hemodialysis Patients20.37 ± 12.29[2]
Post-Kidney TransplantReturn to normal range[1]

Table 2: Nudifloramide Concentrations Across Different Stages of Chronic Kidney Disease (CKD)

CKD StageeGFR (mL/min/1.73m²)Nudifloramide Concentration (ng/mL)Reference
G1 ≥90~140[2]
G2 60-89Progressively increasing[2]
G3a 45-59Progressively increasing[2]
G3b 30-44Progressively increasing[2]
G4 15-29Progressively increasing[2]
G5 (Hemodialysis) <153100 ± 1870[2]

Note: The classification of CKD stages is based on the Kidney Disease: Improving Global Outcomes (KDIGO) guidelines, which consider both the glomerular filtration rate (GFR) category (G1-G5) and the albuminuria category (A1-A3)[3]. While the available data strongly indicates a correlation between nudifloramide levels and declining eGFR, more research is needed to establish precise concentration ranges for each specific CGA (Cause, GFR, Albuminuria) stage of CKD.

Experimental Protocols

Accurate and reproducible quantification of nudifloramide is essential for its validation and clinical implementation as a biomarker. The most widely used method is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and specificity.

Sample Preparation: Protein Precipitation

A common and effective method for extracting nudifloramide from plasma or serum samples is protein precipitation.

Materials:

  • Patient plasma or serum samples

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled nudifloramide)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution to each sample, blank, and quality control (QC) sample.

  • Add 300 µL of ice-cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Quantification of Nudifloramide

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Parameters (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40°C.

MS/MS Parameters (Example):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Nudifloramide: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (specific values to be determined through method development).

    • Internal Standard: Precursor ion (Q1) m/z -> Product ion (Q3) m/z.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Data Analysis:

  • Quantify nudifloramide concentrations by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of nudifloramide.

Signaling Pathways and Experimental Workflows

NAD+ Metabolism and Nudifloramide Formation

Nudifloramide is a terminal metabolite in the degradation pathway of NAD+. This pathway is crucial for maintaining cellular energy homeostasis and is implicated in the pathophysiology of CKD.

NAD_Metabolism NAD NAD+ NAM Nicotinamide (NAM) NAD->NAM NADase (CD38) NMN N-methylnicotinamide NAM->NMN NNMT Nudifloramide Nudifloramide (2PY) NMN->Nudifloramide Aldehyde Oxidase Reduced_Excretion Reduced Renal Excretion (CKD) Nudifloramide->Reduced_Excretion PARP1 PARP-1 PARP1->NAD Consumes NAD+ DNA_damage DNA Damage DNA_damage->PARP1 Activation Cellular_Stress Cellular Stress (e.g., in CKD) Cellular_Stress->DNA_damage Accumulation Nudifloramide Accumulation Reduced_Excretion->Accumulation PARP_Inhibition PARP-1 Inhibition Accumulation->PARP_Inhibition PARP_Inhibition->PARP1

Caption: NAD+ metabolism leading to nudifloramide formation and its inhibitory effect on PARP-1 in CKD.

Experimental Workflow for Nudifloramide Biomarker Validation

The validation of nudifloramide as a clinical biomarker for CKD requires a systematic and rigorous experimental workflow.

Biomarker_Validation_Workflow cluster_discovery Phase 1: Discovery cluster_analytical Phase 2: Analytical Validation cluster_clinical Phase 3: Clinical Validation cluster_utility Phase 4: Clinical Utility Discovery Untargeted Metabolomics (CKD vs. Healthy Cohorts) Candidate Identification of Nudifloramide as a Potential Biomarker Discovery->Candidate Method_Dev Development of a specific LC-MS/MS Assay Candidate->Method_Dev Validation Assay Validation (Precision, Accuracy, Linearity, LoQ) Method_Dev->Validation Cohort_Study Large-scale Cross-sectional and Longitudinal Cohort Studies Validation->Cohort_Study Correlation Correlation with CKD Stages, eGFR, and Albuminuria Cohort_Study->Correlation Sensitivity_Specificity Determination of Sensitivity, Specificity, and ROC Analysis Correlation->Sensitivity_Specificity Prognostic_Value Assessment of Prognostic Value for Disease Progression Sensitivity_Specificity->Prognostic_Value Intervention_Studies Use in Clinical Trials to Monitor Therapeutic Interventions Prognostic_Value->Intervention_Studies

Caption: A typical experimental workflow for the validation of nudifloramide as a CKD biomarker.

Conclusion and Future Directions

Nudifloramide holds considerable promise as a biomarker for chronic kidney disease. Its accumulation in plasma is a direct reflection of declining renal function, and its biological activity as a PARP-1 inhibitor suggests a potential role in the pathophysiology of CKD. The availability of robust and sensitive analytical methods like LC-MS/MS facilitates its accurate quantification in clinical samples.

Future research should focus on several key areas to fully establish the clinical utility of nudifloramide:

  • Large-scale prospective studies: To definitively establish the correlation of nudifloramide concentrations with specific CKD stages (including GFR and albuminuria categories) and to determine its predictive value for disease progression and adverse outcomes.

  • Sensitivity and Specificity: Rigorous assessment of the sensitivity and specificity of nudifloramide as a standalone biomarker and in combination with existing markers like eGFR and albumin-to-creatinine ratio.

  • Mechanistic Studies: Further investigation into the downstream effects of PARP-1 inhibition by nudifloramide in the context of uremia to elucidate its precise role in CKD pathogenesis.

  • Therapeutic Targeting: Exploring whether interventions aimed at reducing nudifloramide levels or mitigating its effects could offer novel therapeutic strategies for CKD management.

References

Nudifloramide: A Technical Guide to its PARP Inhibition Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as an inhibitor of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). As a metabolite of nicotinamide (B372718) (a form of vitamin B3), Nudifloramide's activity as a PARP inhibitor is of significant interest, particularly in the context of its accumulation as a uremic toxin in patients with chronic kidney disease. This document provides a comprehensive technical overview of the current understanding of Nudifloramide's PARP inhibition mechanism, including available quantitative data, relevant experimental protocols, and the underlying signaling pathways. While research specifically focused on Nudifloramide's therapeutic potential is limited, this guide consolidates the existing knowledge to inform future investigations and drug development efforts.

Quantitative Data on PARP Inhibition

The primary quantitative measure of Nudifloramide's potency as a PARP inhibitor is its half-maximal inhibitory concentration (IC50). The available data, obtained from in vitro enzymatic assays, is summarized below. For context, the IC50 value of its parent compound, nicotinamide, is also provided.

CompoundTargetIC50 ValueReference
Nudifloramide (2PY)PARP-18 µM[1]
Nicotinamide (NAM)PARP-180 µM[1]

Note: To date, comprehensive quantitative data on Nudifloramide's binding affinity (Kd), binding kinetics (kon/koff), or its inhibitory constants (Ki) against various PARP isoforms are not extensively available in peer-reviewed literature.

Mechanism of Action: PARP Inhibition

Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular responses to DNA single-strand breaks (SSBs). Upon detection of DNA damage, PARP-1, the most abundant and well-studied member, binds to the damaged site. This binding activates the enzyme to catalyze the transfer of ADP-ribose units from its substrate, nicotinamide adenine (B156593) dinucleotide (NAD+), to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.

Nudifloramide, as a structural analog of nicotinamide, is believed to exert its inhibitory effect through competitive inhibition at the NAD+ binding site on the catalytic domain of PARP-1. By occupying this site, Nudifloramide prevents the binding of NAD+ and subsequent PAR chain formation. This disruption of PARylation impairs the recruitment of the DNA repair machinery, leading to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more cytotoxic double-strand breaks (DSBs), which can trigger cell death, particularly in cells with deficiencies in other DNA repair pathways like homologous recombination (a concept known as synthetic lethality).

Signaling Pathway of PARP-1 Mediated DNA Repair and its Inhibition

The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway and how inhibitors like Nudifloramide interfere with this process.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus cluster_dna_damage DNA Damage Response cluster_inhibition Inhibition by Nudifloramide DNA_SSB Single-Strand Break (SSB) PARP1_recruitment PARP-1 Recruitment and Activation DNA_SSB->PARP1_recruitment PARylation Poly(ADP-ribosyl)ation (PAR Chain Synthesis) PARP1_recruitment->PARylation Inhibition Competitive Inhibition of PARP-1 PARP1_recruitment->Inhibition Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII) PARylation->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival NAD NAD+ NAD->PARylation Substrate Nudifloramide Nudifloramide Nudifloramide->Inhibition No_PARylation Inhibition of PARylation Inhibition->No_PARylation Accumulated_SSB Accumulation of Unrepaired SSBs No_PARylation->Accumulated_SSB Replication_Fork_Collapse Replication Fork Collapse Accumulated_SSB->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation Cell_Death Cell Death (Apoptosis) DSB_Formation->Cell_Death

Caption: PARP-1 mediated DNA repair and its inhibition by Nudifloramide.

Metabolic Pathway of Nudifloramide

Nudifloramide is an endogenous metabolite derived from nicotinamide through a two-step enzymatic process. Understanding this pathway is crucial as the in vivo concentration of Nudifloramide is dependent on the metabolism of its precursor.

Nudifloramide_Metabolism Nicotinamide Nicotinamide (NAM) NNMT Nicotinamide->NNMT MNA N1-methylnicotinamide (MNA) Nicotinamide->MNA Methylation NNMT->MNA AOX MNA->AOX Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Oxidation AOX->Nudifloramide

Caption: Metabolic pathway for the biosynthesis of Nudifloramide from Nicotinamide.

Experimental Protocols

The IC50 value of Nudifloramide was determined using a commercially available colorimetric assay.[1] The following protocol is based on the methodology of the R&D Systems PARP Universal Colorimetric Assay Kit, which is consistent with the cited method.

In Vitro PARP Inhibition Assay (Colorimetric)

Objective: To determine the concentration of Nudifloramide required to inhibit 50% of PARP-1 activity in vitro.

Materials:

  • HT Universal Colorimetric PARP Assay Kit (R&D Systems, Cat# 4677-096-K or similar) which includes:

    • Histone-coated 96-well strip plate

    • Recombinant PARP-1 enzyme

    • Activated DNA

    • PARP Buffer

    • PARP Cocktail (containing biotinylated NAD+)

    • Streptavidin-HRP

    • Colorimetric substrate (e.g., TMB)

    • Stop Solution (e.g., 2N H2SO4)

    • 3-Aminobenzamide (B1265367) (positive control inhibitor)

  • Nudifloramide (test inhibitor)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. This typically involves diluting buffers and the PARP cocktail.

  • Inhibitor Preparation: Prepare a serial dilution of Nudifloramide in the appropriate buffer. A typical concentration range might start from 100 µM down to low micromolar or nanomolar concentrations. Also, prepare dilutions of the positive control (3-aminobenzamide).

  • Assay Setup:

    • Add PARP buffer to the histone-coated wells.

    • Add the serially diluted Nudifloramide or 3-aminobenzamide to the appropriate wells. Include a "no inhibitor" control (vehicle only) and a "no enzyme" blank.

  • Enzyme Addition: Add the diluted PARP-1 enzyme to all wells except the blank.

  • Reaction Initiation: Add the PARP cocktail containing biotinylated NAD+ and activated DNA to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the PARP-catalyzed biotin-poly(ADP-ribosyl)ation of histones.

  • Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

  • Detection:

    • Add Streptavidin-HRP to each well and incubate to allow binding to the biotinylated PAR chains.

    • Wash the plate again to remove unbound Streptavidin-HRP.

    • Add the colorimetric substrate and incubate until a sufficient color develops.

    • Stop the reaction by adding the stop solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percentage of PARP activity for each inhibitor concentration relative to the "no inhibitor" control.

    • Plot the percentage of PARP activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Experimental Workflow Diagram

PARP_Assay_Workflow Start Start Reagent_Prep Prepare Reagents (Buffers, Enzyme, etc.) Start->Reagent_Prep Inhibitor_Dilution Prepare Serial Dilutions of Nudifloramide Reagent_Prep->Inhibitor_Dilution Plate_Setup Add Buffers and Inhibitors to Histone-Coated Plate Inhibitor_Dilution->Plate_Setup Add_Enzyme Add PARP-1 Enzyme Plate_Setup->Add_Enzyme Start_Reaction Initiate Reaction with Biotinylated NAD+ & DNA Add_Enzyme->Start_Reaction Incubate_1 Incubate (e.g., 60 min) Start_Reaction->Incubate_1 Wash_1 Wash Plate Incubate_1->Wash_1 Add_Strep_HRP Add Streptavidin-HRP Wash_1->Add_Strep_HRP Incubate_2 Incubate Add_Strep_HRP->Incubate_2 Wash_2 Wash Plate Incubate_2->Wash_2 Add_Substrate Add Colorimetric Substrate Wash_2->Add_Substrate Incubate_3 Incubate for Color Development Add_Substrate->Incubate_3 Stop_Reaction Add Stop Solution Incubate_3->Stop_Reaction Read_Absorbance Measure Absorbance at 450 nm Stop_Reaction->Read_Absorbance Analyze_Data Calculate % Inhibition and Determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro colorimetric PARP inhibition assay.

Cellular Effects and Therapeutic Potential

The PARP inhibitory activity of Nudifloramide suggests potential cellular consequences, particularly related to DNA repair and cell survival. As a PARP inhibitor, Nudifloramide is expected to sensitize cells to DNA damaging agents. However, specific studies on the cellular effects of Nudifloramide in cancer cell lines are not extensively documented.

The primary context in which Nudifloramide's biological activity has been studied is its role as a uremic toxin. In patients with chronic kidney disease, elevated levels of Nudifloramide may lead to systemic PARP inhibition, potentially contributing to the impairment of DNA repair mechanisms and other cellular dysfunctions observed in uremia.

The therapeutic potential of Nudifloramide as a standalone or combination therapy in oncology remains to be elucidated. Further research is required to evaluate its efficacy in cancer cell lines, particularly those with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations), and to assess its pharmacokinetic and pharmacodynamic properties.

Conclusion and Future Directions

Nudifloramide is a recognized inhibitor of PARP-1, with a moderate in vitro potency. Its mechanism of action is presumed to be competitive inhibition at the NAD+ binding site, a common feature of nicotinamide-derived PARP inhibitors. While the basic biochemical activity has been established, a significant gap exists in the understanding of its broader pharmacological profile.

Future research should focus on:

  • Comprehensive PARP Isoform Profiling: Determining the selectivity of Nudifloramide against the full panel of PARP enzymes.

  • Binding and Kinetic Studies: Elucidating the binding affinity and kinetics of Nudifloramide with PARP-1 to better understand its inhibitory mechanism.

  • Cellular Assays: Evaluating the effects of Nudifloramide on cell viability, DNA damage, and cell cycle progression in various cancer cell lines, including those with and without DNA repair deficiencies.

  • In Vivo Studies: Assessing the efficacy, safety, and pharmacokinetic profile of Nudifloramide in preclinical animal models of cancer.

A deeper understanding of Nudifloramide's properties will clarify its potential as a therapeutic agent and shed light on its role in the pathophysiology of uremia.

References

Nudifloramide: A Technical Guide on its Discovery and History as a Uremic Toxin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), has been identified as a significant uremic toxin that accumulates in patients with chronic kidney disease (CKD). As a terminal metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation, its impaired renal clearance leads to elevated systemic concentrations, contributing to the complex pathophysiology of uremia. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to Nudifloramide's role as a uremic toxin, with a focus on its mechanism of action through the inhibition of poly(ADP-ribose) polymerase-1 (PARP-1).

Discovery and Initial Identification

The formal identification of Nudifloramide as a uremic toxin is primarily credited to the work of Rutkowski and colleagues in the early 2000s. Their research demonstrated significantly elevated serum concentrations of Nudifloramide in patients with chronic renal failure (CRF) compared to healthy individuals.[1] This accumulation was directly correlated with the decline in renal function. Subsequent research has solidified its classification as a low-molecular-weight, water-soluble, and non-protein-bound uremic toxin by the European Uremic Toxin (EUTox) working group.[2]

Quantitative Data

The accumulation of Nudifloramide in uremic patients is a key indicator of its potential toxicity. The following tables summarize the quantitative data on Nudifloramide concentrations from key studies.

Table 1: Serum Concentrations of Nudifloramide in Healthy and Uremic Patients

Patient GroupNudifloramide Concentration (µmol/L)Reference
Healthy Controls0.83 ± 0.18Rutkowski et al., 2003[1]
Non-dialyzed CRF Patients18.3 ± 10.5Rutkowski et al., 2003[1]
Hemodialyzed CRF Patients40.0 (mean)Rutkowski et al., 2003[1]
Healthy Subjects9.01 ± 4.47Duranton et al., 2012[2]
Uremic Patients (mean)26.42 ± 21.56Duranton et al., 2012[2]
Uremic Patients (highest observed)51.26 ± 23.60Duranton et al., 2012[2]

Table 2: In Vitro Effects of Nudifloramide

ParameterEffectConcentrationReference
PARP-1 ActivitySignificant inhibitionNot specified (qualitative)Rutkowski et al., 2003[1]

Signaling Pathways

The primary mechanism of Nudifloramide's toxicity is attributed to its inhibition of PARP-1, a key enzyme in DNA repair and cellular stress responses. However, recent evidence suggests a more complex role, with potential anti-fibrotic effects mediated through the Akt signaling pathway.

NAD+ Degradation and Nudifloramide Formation

Nudifloramide is a product of the NAD+ metabolic pathway. Nicotinamide is methylated to N-methylnicotinamide, which is then oxidized to form Nudifloramide (N-methyl-2-pyridone-5-carboxamide) and N-methyl-4-pyridone-3-carboxamide.

NAD_Degradation NAD NAD+ Nicotinamide Nicotinamide NAD->Nicotinamide Sirtuins, PARPs, CD38 N_Methylnicotinamide N-Methylnicotinamide Nicotinamide->N_Methylnicotinamide NNMT Nudifloramide Nudifloramide (N-methyl-2-pyridone-5-carboxamide) N_Methylnicotinamide->Nudifloramide AOX1 N_Methyl_4_pyridone N-methyl-4-pyridone-3-carboxamide N_Methylnicotinamide->N_Methyl_4_pyridone AOX1

NAD+ degradation pathway to Nudifloramide.
PARP-1 Inhibition Pathway

In uremia, elevated Nudifloramide levels lead to the inhibition of PARP-1. This impairment of PARP-1 function can disrupt DNA repair mechanisms, leading to genomic instability and contributing to cellular dysfunction and apoptosis, characteristic of uremic toxicity.

PARP1_Inhibition Uremia Uremia Nudifloramide Increased Nudifloramide Uremia->Nudifloramide PARP1 PARP-1 Nudifloramide->PARP1 Inhibits DNA_repair DNA Repair PARP1->DNA_repair Cell_dysfunction Cellular Dysfunction & Apoptosis PARP1->Cell_dysfunction Prevents DNA_damage DNA Damage DNA_damage->PARP1 Activates DNA_repair->Cell_dysfunction

Nudifloramide-mediated PARP-1 inhibition.
Alternative Anti-Fibrotic Pathway

Contrary to its classification as a uremic toxin, a recent study has proposed a potential therapeutic role for Nudifloramide in attenuating renal fibrosis. This effect is suggested to be mediated through the inhibition of Akt phosphorylation, a pathway implicated in fibrotic processes.

Akt_Inhibition Nudifloramide Nudifloramide Akt Akt Phosphorylation Nudifloramide->Akt Inhibits Fibrosis Renal Fibrosis Akt->Fibrosis

Proposed anti-fibrotic action of Nudifloramide.

Experimental Protocols

Quantification of Nudifloramide in Plasma by HPLC-UV

This protocol is a representative method based on published literature for the determination of Nudifloramide in plasma samples.

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of methanol (B129727) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 10 mM ammonium (B1175870) formate (B1220265) buffer (pH 9) and acetonitrile (B52724) (e.g., 95:5 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector set at a wavelength of 265 nm.

  • Quantification: Based on a standard curve prepared with known concentrations of Nudifloramide.

In Vitro PARP-1 Activity Assay

This protocol outlines a general method to assess the inhibitory effect of Nudifloramide on PARP-1 activity.

1. Reagents and Materials:

  • Recombinant human PARP-1 enzyme.

  • Histone-coated microplate.

  • NAD+ solution.

  • Nudifloramide solutions of varying concentrations.

  • Activated DNA.

  • Anti-poly(ADP-ribose) (PAR) antibody.

  • HRP-conjugated secondary antibody.

  • TMB substrate.

  • Stop solution (e.g., 2N H₂SO₄).

2. Assay Procedure:

  • Add 25 µL of varying concentrations of Nudifloramide or vehicle control to the wells of the histone-coated microplate.

  • Add 25 µL of a mixture containing PARP-1 enzyme and activated DNA to each well.

  • Initiate the reaction by adding 50 µL of NAD+ solution.

  • Incubate the plate at 37°C for 1 hour.

  • Wash the wells three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.

  • Wash the wells three times.

  • Add 100 µL of HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Wash the wells three times.

  • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

  • Stop the reaction by adding 100 µL of stop solution.

  • Read the absorbance at 450 nm using a microplate reader.

  • The percentage of PARP-1 inhibition is calculated relative to the vehicle control.

Conclusion

Nudifloramide is a well-established uremic toxin that accumulates in patients with chronic kidney disease, contributing to uremic toxicity primarily through the inhibition of PARP-1. The quantification of its plasma levels serves as a biomarker for the progression of renal failure. While its role as a toxin is well-documented, emerging research suggests a more nuanced biological activity, including potential anti-fibrotic effects. Further investigation into the complex signaling pathways modulated by Nudifloramide is crucial for a comprehensive understanding of its role in the pathophysiology of CKD and for the development of targeted therapeutic strategies.

References

Nudifloramide: A Technical Overview of its Metabolism, Pharmacokinetics, and Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a significant metabolite of nicotinamide (B372718) (a form of vitamin B3). While not a therapeutic agent itself, its accumulation in certain disease states, particularly chronic renal failure, has identified it as a uremic toxin.[1][2] Nudifloramide is an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and cell death pathways.[2][3] This technical guide provides a comprehensive overview of the metabolism, and analytical measurement of Nudifloramide, with a focus on its clinical implications.

Metabolism and Biosynthesis

Nudifloramide is not administered as a drug but is endogenously formed from the metabolism of nicotinamide. The metabolic pathway is a two-step process primarily occurring in the liver.

Metabolic Pathway of Nudifloramide Formation:

  • Step 1: N-methylation of Nicotinamide: Nicotinamide is first methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872).

  • Step 2: Oxidation by Aldehyde Oxidase (AOX): 1-methylnicotinamide is then oxidized by aldehyde oxidase (AOX) to yield Nudifloramide (N1-Methyl-2-pyridone-5-carboxamide).[3]

cluster_pathway Metabolic Pathway of Nudifloramide Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA Nicotinamide N-methyltransferase (NNMT) Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Aldehyde Oxidase (AOX)

Figure 1: Metabolic conversion of Nicotinamide to Nudifloramide.

Pharmacokinetics and Clinical Significance

Direct pharmacokinetic studies of Nudifloramide are not available as it is a metabolite. However, its clearance is known to be significantly impaired in patients with chronic renal failure, leading to its accumulation in the plasma and classifying it as a uremic toxin.[2][3]

ParameterValue/ObservationClinical Relevance
Biological Role Metabolite, Uremic ToxinAccumulates in chronic kidney disease.[1][2]
Mechanism of Action Inhibitor of poly(ADP-ribose) polymerase (PARP)May contribute to the pathophysiology of uremic syndrome.[2][3]
IC50 for PARP 8 µMModerate inhibitory activity.[3]
Plasma Levels Increased in patients with chronic renal failureServes as a biomarker for kidney dysfunction.[2][3]
Excretion Primarily renalReduced renal function leads to accumulation.[2]

Biological Activity: PARP Inhibition

Nudifloramide's primary known biological activity is the inhibition of poly(ADP-ribose) polymerase (PARP).[2][3] PARP is a family of enzymes crucial for DNA repair, genomic stability, and programmed cell death. The inhibition of PARP by accumulated Nudifloramide in uremic patients may have pathological consequences, although the exact clinical impact of this inhibition is still an area of active research.

cluster_action Mechanism of Action Nudifloramide Nudifloramide (2PY) PARP Poly(ADP-ribose) polymerase (PARP) Nudifloramide->PARP Inhibits DNA_Repair DNA Repair PARP->DNA_Repair Mediates

Figure 2: Nudifloramide's inhibitory action on PARP-mediated DNA repair.

Experimental Protocols: Quantification of Nudifloramide

The quantification of Nudifloramide in biological matrices like plasma or serum is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and selectivity.

Sample Preparation: Protein Precipitation
  • Aliquoting: Take a small volume of the plasma sample (e.g., 50 µL).

  • Protein Precipitation: Add a protein precipitating agent, such as methanol (B129727), typically in a 3:1 ratio (v/v) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing Nudifloramide and transfer it to a new tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used for separation.

    • Mobile Phase: A gradient elution with a mobile phase consisting of water with an acidic modifier (e.g., 0.1% formic acid) and an organic solvent like methanol or acetonitrile (B52724) is typical.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions for Nudifloramide and an internal standard are monitored.

cluster_workflow Analytical Workflow for Nudifloramide Quantification Plasma Plasma Sample Precipitation Protein Precipitation (e.g., with Methanol) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Analysis & Quantification LCMS->Data

References

Methodological & Application

Application Notes and Protocols for Nudifloramide-d6 as an Internal Standard in LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide (B372718) (Vitamin B3) and has been identified as a uremic toxin that accumulates in patients with chronic kidney disease.[1] Accurate quantification of Nudifloramide in biological matrices is crucial for clinical research and drug development to understand its role in disease pathology and to monitor patient health. The use of a stable isotope-labeled internal standard, such as Nudifloramide-d6, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) as it corrects for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[2][3]

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of Nudifloramide in human plasma by LC-MS/MS.

Principle of the Method

The method involves the addition of a known amount of this compound to plasma samples. The samples are then subjected to protein precipitation to remove interfering macromolecules. The supernatant is analyzed by LC-MS/MS. The analyte (Nudifloramide) and the internal standard (this compound) are separated chromatographically and detected by a mass spectrometer operating in the multiple reaction monitoring (MRM) mode. Quantification is achieved by calculating the ratio of the peak area of the analyte to that of the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.

Experimental Protocols

Materials and Reagents
  • Nudifloramide (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant)

Instrumentation
  • Liquid chromatograph (LC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Standard Solutions Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve Nudifloramide and this compound in methanol to obtain a final concentration of 1 mg/mL for each.

  • Working Standard Solutions:

    • Prepare serial dilutions of the Nudifloramide primary stock solution with 50% methanol to create calibration standards.

    • Prepare a working solution of this compound (Internal Standard) at a suitable concentration (e.g., 100 ng/mL) in 50% methanol.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the this compound working solution.

  • Vortex mix for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate proteins.[4]

  • Vortex mix vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[4]

  • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following conditions are based on a validated method for Nudifloramide quantification and can be adapted for specific instrumentation.[4]

Table 1: Liquid Chromatography Parameters

ParameterValue
LC ColumnPhenomenex Synergi Hydro-RP (or equivalent)
Mobile Phase5% Methanol : 95% Water with 0.1% Formic Acid[4]
Flow Rate0.8 mL/min
Injection Volume10 µL
Column Temperature40°C
Run TimeApproximately 9 minutes[4]

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive[4]
MRM TransitionsSee Table 3
Dwell Time200 ms
Collision GasArgon
Ion Source Temp.550°C
IonSpray Voltage5500 V

Table 3: MRM Transitions for Nudifloramide and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Nudifloramide153.1110.2[4]
This compound159.1 (Predicted)116.2 (Predicted)

Note: The MRM transitions for this compound are predicted based on the addition of 6 Da to the parent and fragment ions of Nudifloramide. These should be optimized on the specific mass spectrometer being used.

Data Presentation

Table 4: Method Validation Parameters (Example Data)

ParameterNudifloramide
Linearity Range50.0 - 5000 ng/mL[4]
Correlation Coefficient (r²)> 0.99
Accuracy (% Bias)Within ±15%
Precision (% CV)< 15%
Recovery> 85%
Matrix EffectMinimal

This table summarizes typical performance characteristics of a validated LC-MS/MS method for Nudifloramide. Actual results may vary depending on the specific laboratory conditions and instrumentation.

Visualization of the Experimental Workflow

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_spike Spike with this compound plasma->is_spike 1. Add Internal Standard ppt Protein Precipitation (Acetonitrile) is_spike->ppt 2. Precipitate Proteins centrifuge Centrifugation ppt->centrifuge 3. Separate Supernatant evap Evaporation centrifuge->evap 4. Concentrate reconstitute Reconstitution evap->reconstitute 5. Prepare for Injection lc LC Separation reconstitute->lc Inject ms MS/MS Detection (MRM) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant report Report Results quant->report

Caption: Workflow for Nudifloramide quantification using this compound.

Signaling Pathway (Metabolic Context)

Nudifloramide is a key metabolite in the nicotinamide degradation pathway.

Nicotinamide_Metabolism Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA Nicotinamide N-methyltransferase Nudifloramide Nudifloramide (N-methyl-2-pyridone-5-carboxamide) MNA->Nudifloramide Aldehyde oxidase

Caption: Simplified metabolic pathway of Nudifloramide formation.

Conclusion

The use of this compound as an internal standard in LC-MS/MS analysis provides a robust and reliable method for the accurate quantification of Nudifloramide in biological matrices. The detailed protocol and application notes presented here offer a comprehensive guide for researchers and scientists in the fields of clinical chemistry, pharmacology, and drug development. Adherence to these guidelines will facilitate the generation of high-quality data for a better understanding of the role of Nudifloramide in health and disease.

References

Application Notes and Protocols for the Quantitative Analysis of Nudifloramide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a primary metabolite of nicotinamide (B372718) (Vitamin B3). As a significant downstream product of the nicotinamide adenine (B156593) dinucleotide (NAD+) catabolic pathway, quantitative analysis of Nudifloramide in human plasma is crucial for various research areas, including pharmacokinetic studies of nicotinamide supplementation, investigation of metabolic disorders, and monitoring of patients with chronic kidney disease, where it has been identified as a uremic toxin.[1] This document provides detailed application notes and protocols for the robust and sensitive quantification of Nudifloramide in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Metabolic Pathway of Nudifloramide Formation

Nudifloramide is synthesized in the body from nicotinamide in a two-step enzymatic process. Initially, nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (B1211872) (MNA). Subsequently, MNA is oxidized by aldehyde oxidase (AOX1) to yield Nudifloramide (N-methyl-2-pyridone-5-carboxamide).[2][3][4]

Nicotinamide Nicotinamide MNA 1-Methylnicotinamide (MNA) Nicotinamide->MNA Nicotinamide N-methyltransferase (NNMT) Nudifloramide Nudifloramide (N-methyl-2-pyridone-5-carboxamide) MNA->Nudifloramide Aldehyde Oxidase (AOX1)

Metabolic pathway of Nudifloramide synthesis.

Quantitative Data Summary

The following table summarizes reported plasma concentrations of Nudifloramide in healthy individuals and patients with chronic kidney disease (CKD). This data highlights the importance of sensitive analytical methods for baseline and clinical monitoring.

PopulationNudifloramide Concentration (ng/mL)Nudifloramide Concentration (µmol/L)Reference
Healthy Subjects126 ± 270.83 ± 0.18[1][5]
Healthy Subjects1370 ± 6809.01 ± 4.47[1][5]
Uremic Patients4020 ± 328026.42 ± 21.56[1]
Dialysis Patientsup to 6086up to 40[1][5]

Experimental Protocols

A highly sensitive and specific UPLC-MS/MS method is recommended for the quantification of Nudifloramide in human plasma. The following protocol is a synthesized methodology based on established bioanalytical techniques for similar small molecules.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting Nudifloramide from plasma samples.[1]

Materials:

  • Human plasma samples (stored at -80°C)

  • Nudifloramide analytical standard

  • Isotopically labeled internal standard (IS), e.g., Nudifloramide-d3

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Spike with 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex briefly and inject into the UPLC-MS/MS system.

UPLC-MS/MS Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) %B
    0.0 5
    2.5 95
    3.0 95
    3.1 5

    | 4.0 | 5 |

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions (suggested, requires optimization):

    • Nudifloramide: Precursor ion > Product ion (e.g., m/z 153.1 > 124.1)

    • Nudifloramide-d3 (IS): Precursor ion > Product ion (e.g., m/z 156.1 > 127.1)

Method Validation

The analytical method should be validated according to the FDA or EMA guidelines on bioanalytical method validation.[2] Key validation parameters include:

  • Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.

  • Linearity and Range: A calibration curve with at least six non-zero standards, demonstrating a linear relationship between concentration and response. The range should cover the expected concentrations in clinical samples.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision evaluated at a minimum of four concentration levels (Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC). Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: Stability of the analyte in plasma under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantitative analysis of Nudifloramide in human plasma.

cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma Sample (100 µL) Spike_IS Spike Internal Standard Plasma->Spike_IS Add_ACN Add Acetonitrile (300 µL) Spike_IS->Add_ACN Vortex Vortex Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Inject Inject into UPLC-MS/MS Reconstitute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Integrate Peak Integration Acquire->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantify Nudifloramide Concentration Calibrate->Quantify

Experimental workflow for Nudifloramide analysis.

References

Protocol for the Quantification of Nudifloramide-d6 in Human Urine Samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). It is formed via the NAD+ salvage pathway and is gaining increasing attention as a biomarker for various physiological and pathological states, particularly in the context of chronic kidney disease (CKD), where its accumulation has led to its classification as a uremic toxin.[1][2][3] The accurate and precise quantification of Nudifloramide in biological matrices such as urine is crucial for clinical research and drug development. This document provides a detailed protocol for the quantification of Nudifloramide in human urine samples using a stable isotope-labeled internal standard, Nudifloramide-d6, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and reproducibility.[4]

Data Presentation

The following tables summarize representative quantitative data for urinary Nudifloramide concentrations in different human populations. These values can serve as a reference for expected concentration ranges.

Table 1: Urinary Nudifloramide Concentrations in Healthy Individuals and Patients with Chronic Kidney Disease (CKD)

PopulationNudifloramide Concentration (µmol/L)Reference
Healthy Subjects0.92 ± 0.13[1]
Hemodialysis Patients20.37 ± 12.29[1]

Table 2: 24-Hour Urinary Excretion of Nudifloramide in Renal Transplant Recipients and Kidney Donors

PopulationNudifloramide Excretion (µmol/day)Reference
Renal Transplant Recipients178.1 (130.3–242.8)[4][5]
Healthy Kidney Donors155.6 (119.6–217.6)[4][5]

Values are presented as mean ± standard deviation or median (interquartile range).

Experimental Protocols

This section outlines the detailed methodologies for the quantification of Nudifloramide in urine samples using this compound as an internal standard.

Materials and Reagents
  • Nudifloramide analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human urine samples (collected and stored at -80°C)

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Nudifloramide and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of Nudifloramide at various concentrations by serial dilution of the primary stock solution with a 50:50 methanol:water mixture.

  • Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 1 µM) in acetonitrile.[4]

Sample Preparation

A simple "dilute and shoot" method is often sufficient for urine samples due to their relatively low protein content.[6]

  • Thaw frozen urine samples on ice.

  • Vortex the urine samples to ensure homogeneity.

  • Centrifuge the urine samples at 14,000 rpm for 10 minutes to pellet any particulate matter.[7]

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the this compound internal standard working solution.

  • Vortex the mixture thoroughly.

  • Transfer the mixture to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrumentation used.

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., Luna HILIC) is suitable for retaining and separating the polar Nudifloramide.[4]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A gradient elution should be optimized to ensure good separation of Nudifloramide from other urine matrix components.

    • Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Ionization Source: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: The specific precursor and product ion transitions for Nudifloramide and this compound need to be determined by infusing the standard solutions into the mass spectrometer. The following are hypothetical, yet plausible, transitions based on the structure of Nudifloramide:

      • Nudifloramide: Q1: 153.1 m/z → Q3: 136.1 m/z (loss of NH3)

      • This compound: Q1: 159.1 m/z → Q3: 142.1 m/z (loss of NH3)

    • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for each transition.

Calibration Curve and Quantification
  • Prepare a calibration curve by spiking blank urine with the Nudifloramide working standard solutions to achieve a range of concentrations (e.g., 1 to 5000 ng/mL).

  • Process the calibration standards and quality control (QC) samples alongside the unknown urine samples using the same sample preparation procedure.

  • Inject the processed samples into the LC-MS/MS system.

  • Generate a calibration curve by plotting the peak area ratio of Nudifloramide to this compound against the nominal concentration of Nudifloramide.

  • Use the calibration curve to determine the concentration of Nudifloramide in the unknown urine samples.

Visualizations

NAD+ Salvage Pathway

The following diagram illustrates the NAD+ salvage pathway, which leads to the formation of Nudifloramide.

NAD_Salvage_Pathway cluster_0 Dietary Intake / Cellular Recycling cluster_1 Metabolic Conversion Nicotinamide Nicotinamide (NAM) NMN Nicotinamide Mononucleotide (NMN) Nicotinamide->NMN NAMPT MNA N-methylnicotinamide (MNA) Nicotinamide->MNA NNMT NAD NAD+ NMN->NAD NMNAT NAD->Nicotinamide NAD-consuming enzymes (e.g., PARPs, Sirtuins) Nudifloramide Nudifloramide (2PY) MNA->Nudifloramide Aldehyde Oxidase (AOX)

Caption: NAD+ Salvage Pathway leading to Nudifloramide formation.

Experimental Workflow

The diagram below outlines the key steps in the experimental workflow for the quantification of Nudifloramide in urine samples.

Experimental_Workflow start Urine Sample Collection (-80°C storage) prep Sample Preparation: - Thaw and Centrifuge - Add this compound (IS) - Dilute and Vortex start->prep analysis LC-MS/MS Analysis: - HILIC Separation - ESI+ Ionization - MRM Detection prep->analysis quant Data Analysis: - Peak Integration - Calibration Curve Generation - Quantification analysis->quant end Report Nudifloramide Concentration quant->end

Caption: Workflow for Nudifloramide quantification in urine.

Logical Relationship of Internal Standard Use

This diagram illustrates the principle of using a stable isotope-labeled internal standard for accurate quantification.

Internal_Standard_Logic Analyte Analyte (Nudifloramide) - Variable signal due to matrix effects and sample loss Ratio Peak Area Ratio (Analyte/IS) - Corrects for variations - Proportional to analyte concentration Analyte->Ratio IS Internal Standard (this compound) - Chemically identical to analyte - Experiences same matrix effects and sample loss IS->Ratio Concentration Accurate Concentration Ratio->Concentration

Caption: Principle of internal standard correction.

References

Application Notes and Protocols for Nudifloramide-d6 Solution Preparation in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of Nudifloramide-d6 solutions for use as an internal standard in metabolomics studies. The accurate preparation of internal standards is critical for reliable and reproducible quantification of metabolites in biological samples.

Introduction

Nudifloramide, a metabolite of nicotinamide, is a compound of interest in various biological studies.[1] In quantitative metabolomics, stable isotope-labeled internal standards, such as this compound, are essential for correcting for variations in sample preparation and instrument response. This protocol outlines the steps for preparing stock and working solutions of this compound.

Quantitative Data Summary

A clear and concise summary of the key quantitative data for Nudifloramide and its deuterated analog is presented in the table below.

ParameterNudifloramideThis compound
Synonyms N-methyl-2-Pyridone-5-Carboxamide, Met2PY, 2-Py2PY-d6
CAS Number 701-44-02012598-72-8
Molecular Formula C₇H₈N₂O₂C₇H₂D₆N₂O₂
Molecular Weight 152.15 g/mol [2][3]158.19 g/mol [4]
Purity >98.0% (HPLC)As per manufacturer's certificate of analysis
Appearance White to light yellow powder/crystalSolid (as per manufacturer)
Solubility (Nudifloramide) DMF: 10 mg/mL, DMSO: 10 mg/mL, Ethanol: 3 mg/mL, PBS (pH 7.2): 5 mg/mL[1]Solubility is expected to be similar to the non-deuterated form.
Storage (Solid) -20°C for long term (months to years)[2]-20°C for long term (months to years)
Stock Solution Storage -20°C or -80°C[2]-20°C or -80°C
Shipping Condition Room temperature[1][4]Room temperature[4]

Experimental Protocols

Materials and Equipment
  • This compound (solid)

  • High-purity solvent (e.g., LC-MS grade Dimethyl sulfoxide (B87167) (DMSO), Methanol (B129727), or Acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Calibrated micropipettes and sterile, nuclease-free tips

  • Vortex mixer

  • Sonicator (optional)

  • Cryogenic vials for storage

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Preparation of this compound Stock Solution (1 mg/mL)
  • Equilibration: Allow the vial containing this compound to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.

  • Weighing: Accurately weigh a precise amount (e.g., 1 mg) of this compound solid using a calibrated analytical balance.

  • Dissolution:

    • Transfer the weighed this compound to a clean, appropriately sized volumetric flask.

    • Based on the solubility data, select a suitable solvent. DMSO is a good initial choice due to its high solubilizing capacity for Nudifloramide.[1]

    • To prepare a 1 mg/mL stock solution, add the calculated volume of solvent. For 1 mg of this compound, add 1 mL of solvent.

  • Mixing:

    • Cap the flask securely and vortex thoroughly for at least 1 minute to ensure complete dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

  • Storage:

    • Aliquot the stock solution into smaller volumes in clearly labeled cryogenic vials to minimize freeze-thaw cycles.

    • Store the stock solution at -20°C or -80°C for long-term stability.

Preparation of this compound Working Solutions

Working solutions are prepared by diluting the stock solution to the desired final concentrations. The following is an example of preparing a 10 µg/mL working solution from a 1 mg/mL stock solution.

  • Thawing: Thaw a vial of the 1 mg/mL this compound stock solution at room temperature.

  • Dilution Calculation: To prepare 1 mL of a 10 µg/mL working solution, a 1:100 dilution is required.

    • Volume of stock solution needed = (Final Concentration x Final Volume) / Stock Concentration

    • Volume of stock solution needed = (10 µg/mL x 1 mL) / 1000 µg/mL = 0.01 mL = 10 µL

  • Preparation:

    • Pipette 990 µL of the desired solvent (e.g., LC-MS grade methanol or acetonitrile) into a clean microcentrifuge tube.

    • Add 10 µL of the 1 mg/mL this compound stock solution to the tube.

  • Mixing: Vortex the working solution thoroughly to ensure homogeneity.

  • Storage: Store the working solution at -20°C in a tightly sealed vial. It is recommended to prepare fresh working solutions regularly, depending on the stability in the chosen solvent.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_prep Preparation cluster_dilution Dilution cluster_storage Storage Start Start Equilibrate_Vial Equilibrate this compound Vial to Room Temperature Start->Equilibrate_Vial Weigh_Solid Accurately Weigh This compound Solid Equilibrate_Vial->Weigh_Solid Transfer_to_Flask Transfer Solid to Volumetric Flask Weigh_Solid->Transfer_to_Flask Add_Solvent Add Calculated Volume of High-Purity Solvent Transfer_to_Flask->Add_Solvent Dissolve Vortex and/or Sonicate to Ensure Complete Dissolution Add_Solvent->Dissolve Stock_Solution 1 mg/mL Stock Solution Dissolve->Stock_Solution Thaw_Stock Thaw Stock Solution Stock_Solution->Thaw_Stock Aliquot_Stock Aliquot Stock Solution into Cryogenic Vials Stock_Solution->Aliquot_Stock Prepare_Diluent Pipette Diluent into a New Tube Thaw_Stock->Prepare_Diluent Add_Stock Add Calculated Volume of Stock Solution Prepare_Diluent->Add_Stock Mix_Working Vortex to Mix Working Solution Add_Stock->Mix_Working Working_Solution Working Solutions (e.g., 10 µg/mL) Mix_Working->Working_Solution Store_Working Store Working Solution at -20°C Working_Solution->Store_Working Store_Stock Store Stock at -20°C or -80°C Aliquot_Stock->Store_Stock

Caption: Workflow for this compound Solution Preparation.

References

Application Notes and Protocols for Stable Isotope Dilution Assay of Nudifloramide Using Nudifloramide-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a key downstream metabolite of the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation pathway.[1][2][3] Emerging research has identified Nudifloramide as a potential uremic toxin, with elevated levels observed in patients with chronic kidney disease.[4] Furthermore, it acts as an inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme involved in DNA repair and cellular stress responses.[1][3] Accurate quantification of Nudifloramide in biological matrices is therefore essential for advancing research in nephrology, oncology, and metabolic diseases.

Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis, offering unparalleled accuracy, precision, and specificity.[5][6] This technique utilizes a stable isotope-labeled version of the analyte, in this case, Nudifloramide-d6, as an internal standard (IS). Since the analyte and the IS have nearly identical physicochemical properties, they co-elute chromatographically and experience similar ionization efficiency and matrix effects, allowing for reliable correction of variations during sample preparation and analysis.

This document provides a detailed protocol for the quantification of Nudifloramide in human plasma using a stable isotope dilution assay with this compound.

Relevant Signaling Pathways

To understand the biological context of Nudifloramide, two key pathways are of importance: the NAD+ degradation pathway which is responsible for its formation, and the PARP-1 signaling pathway, which it inhibits.

NAD_Degradation_Pathway cluster_nad NAD+ Catabolism cluster_nudifloramide Nudifloramide Formation NAD NAD+ PARP1 PARP-1 / Sirtuins / CD38 NAD->PARP1 Consumption NAM Nicotinamide (NAM) PARP1->NAM Releases NNMT NNMT NAM->NNMT MNA N-methylnicotinamide (MNA) NNMT->MNA AOX1 Aldehyde Oxidase 1 (AOX1) MNA->AOX1 Nudifloramide Nudifloramide (2PY) AOX1->Nudifloramide

Figure 1: Simplified NAD+ Degradation Pathway to Nudifloramide.

PARP1_Signaling_Pathway cluster_pathway PARP-1 DNA Damage Response DNA_Damage DNA Damage PARP1_active PARP-1 (Active) DNA_Damage->PARP1_active Senses & Activates PAR PAR Polymer Synthesis PARP1_active->PAR Catalyzes DNA_Repair DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->DNA_Repair Recruits Chromatin Chromatin Remodeling PAR->Chromatin Cell_Fate Cell Fate (Survival or Apoptosis) DNA_Repair->Cell_Fate Chromatin->Cell_Fate Nudifloramide Nudifloramide Nudifloramide->PARP1_active Inhibits

Figure 2: Nudifloramide Inhibition of PARP-1 Signaling Pathway.

Experimental Protocol

This protocol outlines the procedure for the quantification of Nudifloramide in human plasma samples.

Materials and Reagents
  • Nudifloramide analytical standard (≥98% purity)

  • This compound (isotopic purity ≥98%)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2EDTA)

  • Pipettes and sterile, disposable tips

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Preparation of Stock and Working Solutions
  • Nudifloramide Stock Solution (1 mg/mL): Accurately weigh 1 mg of Nudifloramide and dissolve in 1 mL of methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

  • Nudifloramide Working Standards: Prepare a series of working standards by serially diluting the Nudifloramide stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

Sample Preparation

The following workflow details the extraction of Nudifloramide from plasma samples.

Sample_Preparation_Workflow start Start: Plasma Sample add_is Add 300 µL of IS Working Solution (100 ng/mL this compound in ACN) to 100 µL of plasma start->add_is vortex1 Vortex for 30 seconds to precipitate proteins add_is->vortex1 centrifuge Centrifuge at 14,000 x g for 10 minutes at 4°C vortex1->centrifuge supernatant Transfer 200 µL of the supernatant to a new tube centrifuge->supernatant evaporate Evaporate to dryness under a stream of nitrogen at 40°C supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A evaporate->reconstitute vortex2 Vortex and transfer to autosampler vial reconstitute->vortex2 end Inject into LC-MS/MS vortex2->end

Figure 3: Plasma Sample Preparation Workflow.

LC-MS/MS Instrumentation and Conditions

The following are recommended starting conditions and may require optimization for your specific instrumentation.

Parameter Recommended Condition
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temperature 500°C
IonSpray Voltage 5500 V
MRM Transitions

The following MRM transitions are proposed based on the molecular weight of Nudifloramide (152.15 g/mol ) and this compound. The precursor ion is the protonated molecule [M+H]+. Product ions should be confirmed by direct infusion of standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Nudifloramide153.1136.120 (Optimize)Quantifier
Nudifloramide153.194.125 (Optimize)Qualifier
This compound 159.1 142.1 20 (Optimize) Internal Std.

Note: Product ions are predicted based on common fragmentation patterns (e.g., loss of NH3 for 136.1 and loss of the carboxamide group for 94.1). These must be optimized on your specific instrument.

Data Analysis and Quantitative Results

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of Nudifloramide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Assay Performance Characteristics

The following table summarizes the typical performance characteristics of a validated SIDA LC-MS/MS method.

Parameter Typical Acceptance Criteria Example Performance
Linearity (r²) ≥ 0.990.998
Calibration Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 10, Precision < 20%, Accuracy ± 20%1 ng/mL
Upper Limit of Quantification (ULOQ) Precision < 15%, Accuracy ± 15%1000 ng/mL
Intra-day Precision (%CV) < 15% (20% at LLOQ)< 8%
Inter-day Precision (%CV) < 15% (20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)-5.2% to 6.5%
Matrix Effect CV of IS-normalized matrix factor < 15%< 12%
Recovery Consistent and reproducible> 85%

Conclusion

The stable isotope dilution assay protocol detailed in this application note provides a robust and reliable method for the accurate quantification of Nudifloramide in human plasma. By leveraging the specificity of LC-MS/MS and the corrective capabilities of a deuterated internal standard, this method is well-suited for clinical research and drug development applications requiring high-quality bioanalytical data. Proper method validation is crucial before implementation for sample analysis.

References

Application Notes and Protocols: Nudifloramide-d6 for Quantifying PARP Inhibitor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair and the maintenance of genomic stability.[1][2] Inhibitors of PARP (PARPi) have emerged as a significant class of therapeutic agents, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. The quantification of PARP inhibitor effects is essential for drug development, pre-clinical research, and clinical monitoring. Nudifloramide, a metabolite of nicotinamide (B372718), has been identified as a PARP inhibitor.[3] Its deuterated analog, Nudifloramide-d6, serves as an ideal internal standard for mass spectrometry-based quantification assays, offering enhanced accuracy and precision.

These application notes provide detailed protocols for utilizing this compound in the quantification of PARP inhibitor effects, including in vitro PARP activity assays and LC-MS/MS methods for inhibitor quantification.

Signaling Pathway: Nicotinamide Metabolism to Nudifloramide

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2-PY), is a metabolic product of nicotinamide. The pathway involves the methylation of nicotinamide to 1-methylnicotinamide, which is then oxidized by aldehyde oxidase (AOX) to form Nudifloramide.[3][4]

Nicotinamide_Metabolism Nicotinamide Nicotinamide MNA 1-Methylnicotinamide Nicotinamide->MNA Nicotinamide N-methyltransferase Nudifloramide Nudifloramide (2-PY) MNA->Nudifloramide Aldehyde Oxidase (AOX) PARP_Inhibition PARP Inhibition Nudifloramide->PARP_Inhibition

Nicotinamide to Nudifloramide Metabolic Pathway.

Data Presentation: Comparative PARP Inhibitor Potency

The inhibitory potential of Nudifloramide against PARP can be compared with other well-characterized PARP inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.

PARP InhibitorTargetIC50 (µM)Reference
Nudifloramide PARP8[3]
OlaparibPARP1/20.005[5]
RucaparibPARP1/20.001[5]
TalazoparibPARP1/20.0006[5]
VeliparibPARP1/20.005[5]

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro PARP Activity Assay (Colorimetric)

This protocol describes a method to determine the in vitro inhibitory activity of a compound, such as Nudifloramide, on PARP enzyme activity.

Materials:

  • Recombinant PARP1 enzyme

  • Histone-coated microplate

  • Biotinylated NAD+

  • Activated DNA

  • PARP Assay Buffer

  • Test compounds (e.g., Nudifloramide) and known PARP inhibitors (positive control)

  • Streptavidin-HRP

  • TMB Substrate

  • Stop Solution (e.g., 2N H2SO4)

  • Microplate reader

Procedure:

  • Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the test compounds and controls to the desired concentrations in PARP Assay Buffer.

  • Reaction Setup:

    • Add 50 µL of PARP Assay Buffer to each well of the histone-coated microplate.

    • Add 10 µL of the diluted test compounds or controls to the respective wells.

    • Add 10 µL of a mixture of activated DNA and biotinylated NAD+ to each well.

    • Initiate the reaction by adding 10 µL of diluted recombinant PARP1 enzyme to each well.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection:

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 100 µL of Stop Solution.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

IC50_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_reagents Prepare Reagents (Enzyme, DNA, NAD+, Buffers) add_reagents Add Reagents to Histone-Coated Plate prep_reagents->add_reagents prep_compounds Prepare Test Compounds (e.g., Nudifloramide) add_compounds Add Test Compounds prep_compounds->add_compounds add_reagents->add_compounds start_reaction Initiate Reaction with PARP Enzyme add_compounds->start_reaction incubation Incubate at RT start_reaction->incubation wash_detect Wash & Add Streptavidin-HRP incubation->wash_detect add_substrate Add TMB Substrate wash_detect->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_plate Measure Absorbance stop_reaction->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Workflow for IC50 Determination of PARP Inhibitors.
Quantification of a PARP Inhibitor in Cell Lysates using LC-MS/MS with this compound as an Internal Standard

This protocol outlines a method for the quantification of a target PARP inhibitor in cell lysates, using this compound as an internal standard to ensure accuracy.

Materials:

  • Cell culture reagents

  • Target PARP inhibitor

  • This compound (internal standard)

  • Lysis Buffer (e.g., RIPA buffer)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid

  • Water with 0.1% formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Cell Culture and Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with various concentrations of the target PARP inhibitor for a specified duration.

  • Sample Preparation:

    • Harvest and wash the cells with ice-cold PBS.

    • Lyse the cells using Lysis Buffer.

    • Determine the protein concentration of the cell lysates.

    • To a fixed volume of cell lysate, add a known concentration of this compound in acetonitrile to precipitate proteins.

    • Vortex and centrifuge to pellet the precipitated protein.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Separation:

      • Inject the supernatant onto a C18 column.

      • Use a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry Detection:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Monitor the specific precursor-to-product ion transitions for both the target PARP inhibitor and this compound in Multiple Reaction Monitoring (MRM) mode.

  • Data Analysis:

    • Generate a standard curve by plotting the peak area ratio of the target PARP inhibitor to this compound against the concentration of the target PARP inhibitor.

    • Quantify the concentration of the target PARP inhibitor in the cell lysate samples by interpolating their peak area ratios from the standard curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cell_treatment Cell Treatment with PARP Inhibitor cell_lysis Cell Lysis cell_treatment->cell_lysis protein_precip Protein Precipitation with ACN & this compound cell_lysis->protein_precip centrifugation Centrifugation protein_precip->centrifugation collect_supernatant Collect Supernatant centrifugation->collect_supernatant lc_separation LC Separation (C18 Column) collect_supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration std_curve Generate Standard Curve peak_integration->std_curve quantification Quantify Inhibitor Concentration std_curve->quantification

Workflow for PARP inhibitor quantification by LC-MS/MS.

Conclusion

This compound is a valuable tool for researchers studying PARP inhibitors. Its use as an internal standard in mass spectrometry-based assays provides a high degree of accuracy and reliability for the quantification of PARP inhibitor concentrations in various biological matrices. The protocols outlined in these application notes offer a framework for assessing the in vitro potency of PARP inhibitors and for their precise quantification in cellular models, thereby facilitating research and development in this critical area of cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nudifloramide-d6 Signal Suppression in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Nudifloramide-d6 as an internal standard in mass spectrometry-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to signal suppression and ensure accurate and reliable quantification of Nudifloramide.

Frequently Asked Questions (FAQs)

Q1: What is Nudifloramide and why is this compound used as an internal standard?

Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a key metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). Its concentration in biological fluids, such as plasma and serum, is a potential biomarker for chronic kidney disease. This compound is the deuterated analog of Nudifloramide, where six hydrogen atoms have been replaced by deuterium (B1214612). It is used as an internal standard (IS) in quantitative mass spectrometry assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. This allows for the correction of signal variations caused by matrix effects, leading to more accurate and precise quantification of Nudifloramide.

Q2: I am observing a weak or inconsistent signal for my this compound internal standard. What are the likely causes?

A weak or inconsistent signal for this compound is often indicative of ion suppression, a common phenomenon in mass spectrometry where the ionization of the target analyte is inhibited by co-eluting components from the sample matrix. Key causes include:

  • Matrix Effects: Complex biological samples like plasma contain numerous endogenous compounds (e.g., phospholipids, salts, other metabolites) that can interfere with the ionization of this compound in the MS source.

  • Poor Sample Preparation: Inadequate removal of matrix components during sample preparation is a primary reason for ion suppression. Simple protein precipitation may not be sufficient to eliminate all interfering substances.

  • Chromatographic Co-elution: If this compound co-elutes with a highly abundant and easily ionizable matrix component, it will have to compete for ionization, leading to a suppressed signal.

  • Ion Source Conditions: Suboptimal ion source parameters, such as temperature, gas flows, and voltages, can exacerbate ion suppression.

  • Deuterium Isotope Effect: In some cases, the deuterium labeling in this compound can cause a slight shift in its retention time compared to the unlabeled Nudifloramide. If this shift causes it to elute in a region of greater matrix interference, its signal will be disproportionately suppressed.

Q3: How can I systematically troubleshoot the signal suppression of this compound?

A systematic approach is crucial for identifying and mitigating the root cause of signal suppression. The following workflow can guide your troubleshooting efforts:

TroubleshootingWorkflow cluster_Start Start cluster_Evaluation Evaluation Phase cluster_Optimization Optimization Phase cluster_Verification Verification cluster_End End start Inconsistent this compound Signal eval_matrix Assess Matrix Effects (Post-Column Infusion or Post-Extraction Addition) start->eval_matrix eval_sample_prep Review Sample Preparation Protocol start->eval_sample_prep eval_chromatography Evaluate Chromatography start->eval_chromatography opt_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) eval_matrix->opt_sample_prep Significant Suppression Detected opt_ms Adjust MS Parameters (e.g., Source Conditions) eval_matrix->opt_ms Minor Suppression eval_sample_prep->opt_sample_prep Protocol Inadequate opt_chromatography Modify LC Method (e.g., Gradient, Column) eval_chromatography->opt_chromatography Co-elution with Suppression Zone verify Re-evaluate Matrix Effects and IS Signal opt_sample_prep->verify opt_chromatography->verify opt_ms->verify verify->opt_sample_prep Unsuccessful verify->opt_chromatography Unsuccessful end Consistent IS Signal Achieved verify->end Successful

Caption: A logical workflow for troubleshooting this compound signal suppression.

Quantitative Data Summary

The concentration of Nudifloramide can vary significantly between healthy individuals and those with chronic kidney disease. Understanding these physiological ranges is crucial for developing a quantitative assay with an appropriate calibration range.

Population Nudifloramide (2PY) Plasma Concentration (ng/mL) Nudifloramide (2PY) Plasma Concentration (µmol/L) Reference
Healthy Volunteers59 ± 330.39 ± 0.22[1]
Pre-hemodialysis PatientsMean and SD not specified, but elevatedElevated[1]
Hemodialysis PatientsUp to 6086Up to 40[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using Post-Extraction Addition

This protocol allows for the quantitative assessment of ion suppression or enhancement.

Objective: To determine the extent of signal suppression or enhancement for this compound in the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike a known amount of this compound into the reconstitution solvent (e.g., 50:50 methanol:water).

    • Set B (Post-extraction Spike): Process a blank plasma sample (from at least six different sources) through your entire sample preparation procedure. After the final evaporation step, reconstitute the dried extract with the same reconstitution solvent used in Set A, which has been spiked with the same concentration of this compound.

  • Analyze both sets of samples using your LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of this compound in Set B) / (Mean Peak Area of this compound in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no significant matrix effect.

The following diagram illustrates the workflow for this experiment:

PostExtractionAddition cluster_SetA Set A: Neat Solution cluster_SetB Set B: Post-extraction Spike cluster_Calculation Calculation neat_solution Reconstitution Solvent spike_IS_A Spike with This compound neat_solution->spike_IS_A analyze_A Analyze by LC-MS/MS spike_IS_A->analyze_A calculate_MF Calculate Matrix Factor (MF) analyze_A->calculate_MF blank_plasma Blank Plasma extract Sample Preparation (e.g., Protein Precipitation) blank_plasma->extract reconstitute Reconstitute with Spiked Solvent extract->reconstitute analyze_B Analyze by LC-MS/MS reconstitute->analyze_B analyze_B->calculate_MF

Caption: Workflow for assessing matrix effects via post-extraction addition.
Protocol 2: Representative LC-MS/MS Method for Nudifloramide Quantification

This protocol provides a starting point for the analysis of Nudifloramide in human plasma. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation (Protein Precipitation):

  • To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile (B52724) containing this compound at the desired concentration (e.g., 100 ng/mL).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A (see below).

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Parameters:

Parameter Condition
LC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
MS System Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions See table below

3. MRM Transitions (Multiple Reaction Monitoring):

Compound Precursor Ion (Q1) m/z Product Ion (Q3) m/z Collision Energy (eV) Declustering Potential (V)
Nudifloramide153.1136.12580
Nudifloramide153.194.13580
This compound159.2142.12580
This compound159.298.13580

Note: The MRM transitions for this compound are predicted based on its structure. These values should be optimized on your specific mass spectrometer.

The relationship between the analyte, internal standard, and potential matrix interferents can be visualized as follows:

AnalyteRelationship cluster_Sample Biological Sample cluster_Process Analytical Process cluster_Outcome Desired Outcome Analyte Nudifloramide SamplePrep Sample Preparation Analyte->SamplePrep IS This compound IS->SamplePrep Matrix Matrix Components (e.g., Phospholipids) Matrix->SamplePrep MS MS Detection Matrix->MS Signal Suppression LC LC Separation SamplePrep->LC Co-elution Possible LC->MS AccurateQuant Accurate Quantification MS->AccurateQuant Ratio of Analyte/IS

Caption: The interplay of analyte, internal standard, and matrix in LC-MS analysis.

References

Technical Support Center: Optimizing Nudifloramide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Liquid Chromatography (LC) gradients for the separation of Nudifloramide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting LC gradient for Nudifloramide analysis?

A1: A good starting point for developing a separation method for Nudifloramide on a C18 column is a linear gradient. A common initial scouting gradient might be 5-95% acetonitrile (B52724) (ACN) in water (with 0.1% formic acid) over 20 minutes. This allows for the determination of the approximate elution time of Nudifloramide and any impurities.

Q2: My Nudifloramide peak is tailing. What are the common causes and solutions?

A2: Peak tailing for amide compounds like Nudifloramide is a frequent issue. The primary causes include secondary interactions with free silanol (B1196071) groups on the silica-based column packing, incorrect mobile phase pH, or column overload.[1][2][3]

  • Solutions:

    • Mobile Phase pH: Ensure the mobile phase pH is controlled. Adding a small amount of an acidic modifier like formic acid (0.1%) can help to protonate free silanols and reduce peak tailing.

    • Column Choice: Use a column with end-capping or a modern stationary phase designed to minimize silanol interactions.

    • Sample Concentration: Reduce the concentration or injection volume of your sample to avoid overloading the column.[1]

    • Buffer Strength: If using a buffer, ensure its concentration is adequate (typically 10-25 mM) to maintain a consistent pH.[1]

Q3: I am observing peak fronting for Nudifloramide. What could be the reason?

A3: Peak fronting is often an indication of column overload or a mismatch between the sample solvent and the initial mobile phase.[1][3] If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., high percentage of organic solvent), it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.

Q4: How can I improve the resolution between Nudifloramide and its related substances or impurities?

A4: Improving resolution requires optimizing several parameters in your LC method.

  • Gradient Slope: A shallower gradient (a slower increase in the percentage of organic solvent over time) will increase the run time but often significantly improves the separation of closely eluting compounds.[4]

  • Mobile Phase: Experiment with different organic modifiers (e.g., methanol (B129727) instead of acetonitrile) or different additives (e.g., trifluoroacetic acid).

  • Column Chemistry: Switching to a column with a different stationary phase (e.g., Phenyl-Hexyl or a different C18 chemistry) can alter the selectivity of the separation.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect selectivity.

Q5: What is the purpose of forced degradation studies for Nudifloramide?

A5: Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance.[5] By subjecting Nudifloramide to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products can be generated and identified.[6][7] This information helps in developing a stability-indicating analytical method that can separate the parent drug from all potential degradants, ensuring the safety and efficacy of the final product.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; Incorrect mobile phase pH; Column overload.[1][2][3]Add 0.1% formic acid to the mobile phase; Use an end-capped column; Reduce sample concentration.
Poor Peak Shape (Fronting) Sample solvent is stronger than the initial mobile phase; Column overload.[1][3]Dissolve the sample in the initial mobile phase; Reduce sample concentration.
Poor Resolution Gradient is too steep; Inappropriate mobile phase or column chemistry.[4]Decrease the gradient slope (slower ramp); Try a different organic modifier or column.
Ghost Peaks Carryover from a previous injection; Contaminated mobile phase.[8]Implement a needle wash step; Use fresh, high-purity solvents.
Baseline Drift Mobile phase not properly mixed or equilibrated; Contaminated detector.Ensure mobile phases are well-mixed and degassed; Flush the detector.
Split Peaks Partially clogged frit or column void; Sample solvent incompatibility.[1]Replace the column or guard column; Ensure the sample is fully dissolved in a compatible solvent.

Experimental Protocols

Protocol 1: Generic Scouting Gradient for Nudifloramide

This protocol is a starting point for method development.

  • Column: C18, 100 mm x 2.1 mm, 1.7 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 2 µL

  • Detection: UV at 227 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.05
20.095
22.095
22.15
25.05
Protocol 2: Optimized Gradient for Nudifloramide and Impurity Separation

This protocol is an example of an optimized method after initial scouting runs.

  • Column: C18, 150 mm x 2.1 mm, 1.8 µm particle size

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.35 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 1 µL

  • Detection: UV at 227 nm

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
15.040
25.075
27.095
29.095
29.110
35.010

Visualizations

LC_Optimization_Workflow start Initial Scouting Gradient (e.g., 5-95% B in 20 min) eval1 Evaluate Peak Shape & Retention Time start->eval1 good_shape Peak Shape Acceptable? eval1->good_shape adjust_solvent Adjust Mobile Phase (e.g., pH, modifier) adjust_solvent->eval1 adjust_gradient Optimize Gradient Slope (Shallow vs. Steep) eval2 Evaluate Resolution & Peak Shape adjust_gradient->eval2 eval2->adjust_gradient Iterate good_res Resolution Acceptable? eval2->good_res good_shape->adjust_solvent No good_shape->adjust_gradient Yes change_column Consider Different Column Chemistry good_res->change_column No final_method Final Optimized Method good_res->final_method Yes change_column->start

Caption: Workflow for LC gradient optimization.

Troubleshooting_Peak_Tailing problem Problem: Nudifloramide Peak Tailing cause1 Cause 1: Secondary Silanol Interactions problem->cause1 cause2 Cause 2: Incorrect Mobile Phase pH problem->cause2 cause3 Cause 3: Column Overload problem->cause3 solution1a Solution: Use End-Capped Column cause1->solution1a solution1b Solution: Add Acidic Modifier (e.g., 0.1% FA) cause1->solution1b solution2 Solution: Ensure Mobile Phase pH is 2 units below or above pKa cause2->solution2 solution3 Solution: Reduce Sample Concentration or Injection Volume cause3->solution3

Caption: Troubleshooting guide for peak tailing.

References

Technical Support Center: Optimizing Nudifloramide-d6 Recovery

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the recovery of Nudifloramide-d6 from biological matrices. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioanalytical experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its recovery important?

This compound is a deuterated internal standard (IS). Internal standards are crucial in quantitative bioanalysis for improving the accuracy and precision of results.[1] They are compounds with physicochemical properties similar to the analyte of interest (in this case, Nudifloramide) and are added at a known constant concentration to all samples, including calibration standards and quality controls, before processing.[1] The primary role of an IS is to compensate for variability during sample preparation, such as extraction recovery, injection volume inconsistencies, matrix effects, and instrument fluctuations.[1] Therefore, ensuring consistent and adequate recovery of this compound is essential for the reliable quantification of Nudifloramide.

Q2: What are the primary methods for extracting small molecules like this compound from biological matrices?

The most common extraction techniques for small molecules from biological samples like plasma, urine, or tissue are:

  • Protein Precipitation (PPT): This is a simple and fast method where a water-miscible organic solvent (e.g., acetonitrile (B52724), methanol) or an acid (e.g., trichloroacetic acid) is added to the sample to precipitate and remove proteins.[2][3]

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[4][5] The pH of the aqueous phase is often adjusted to optimize the partitioning of the analyte into the organic phase.

  • Solid-Phase Extraction (SPE): SPE is a highly selective method that separates components of a mixture based on their physical and chemical properties.[6] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase) that retains the analyte, which is then eluted with a suitable solvent.[6][7]

Q3: How do I choose the best extraction method for this compound?

The choice of extraction method depends on several factors, including the physicochemical properties of Nudifloramide (e.g., polarity, pKa), the nature of the biological matrix (e.g., plasma, urine), the required level of sample cleanup, and the desired analytical sensitivity.[8][9] For amide-containing compounds, which can have a range of polarities, a systematic approach is recommended.

Here is a decision tree to guide your selection:

G start Start: Need to extract This compound ppt_check Is high throughput more critical than sample cleanliness? start->ppt_check lle_spe_check Is Nudifloramide non-polar to moderately polar? ppt_check->lle_spe_check No ppt Protein Precipitation (PPT) ppt_check->ppt Yes spe_check Is high selectivity and removal of matrix interferences required? lle_spe_check->spe_check No (or if LLE is not sufficiently clean) lle Liquid-Liquid Extraction (LLE) lle_spe_check->lle Yes spe_check->lle No spe Solid-Phase Extraction (SPE) spe_check->spe Yes

Diagram 1: Extraction Method Selection

Q4: How does pH affect the recovery of amide compounds?

Amides are generally considered neutral, being non-basic and non-acidic under physiological conditions.[10] However, the overall charge state of the molecule, which is influenced by other functional groups present, can be affected by pH. For acidic or basic compounds, adjusting the pH of the sample can significantly improve extraction efficiency. For basic compounds, extraction into an organic solvent is favored at a high pH (typically two pH units above their pKa), while acidic compounds are better extracted at a low pH. Although the amide group itself is neutral, pH optimization of the aqueous sample should still be considered during method development for LLE or SPE, as it can influence the solubility and partitioning of the entire molecule and help suppress the ionization of matrix components.

Troubleshooting Guide

This guide addresses specific issues you may encounter with this compound recovery.

Issue 1: Low or Inconsistent Recovery of this compound

Potential Cause Troubleshooting Steps
Incomplete Extraction 1. Re-evaluate Extraction Method: If using PPT, consider switching to a more selective method like LLE or SPE to improve recovery and reduce matrix effects.[1] 2. Optimize LLE Parameters: Experiment with different organic solvents, adjust the sample pH, and modify the solvent-to-sample volume ratio.[5] 3. Optimize SPE Parameters: Ensure the correct sorbent type (e.g., reversed-phase for non-polar analytes, normal-phase for polar analytes) is used.[7][9] Optimize the conditioning, loading, washing, and elution steps.[9]
Analyte Degradation 1. Assess Stability: Investigate if Nudifloramide is unstable under certain conditions (e.g., exposure to light, oxygen, or heat).[11] 2. Stabilize Sample: If degradation is suspected, consider adding stabilizers, antioxidants, or enzyme inhibitors to the sample, adjusting the pH, or performing extraction steps at low temperatures.[11][12]
Protein Binding 1. Disrupt Protein Binding: For highly protein-bound analytes, the addition of a small amount of acid or base to the precipitation solvent can help dissociate the analyte from matrix proteins.
Poor Mixing 1. Ensure Thorough Mixing: During PPT or LLE, ensure vigorous and consistent mixing (e.g., vortexing) to facilitate complete extraction.[3]

Issue 2: High Variability in this compound Signal

Potential Cause Troubleshooting Steps
Matrix Effects 1. Evaluate Matrix Effects: Conduct a post-extraction spike experiment to determine if ion suppression or enhancement is occurring.[13] This involves comparing the response of the analyte spiked into a post-extracted blank matrix with its response in a neat solution.[13] 2. Improve Sample Cleanup: Use a more rigorous extraction method like SPE to remove interfering matrix components such as phospholipids. 3. Optimize Chromatography: Modify the LC gradient to better separate this compound from co-eluting matrix components.[1] 4. Dilute the Sample: A simple dilution of the sample can often reduce the concentration of interfering components.[1][14]
Inconsistent Sample Preparation 1. Standardize Procedures: Ensure all sample preparation steps, especially volume transfers and mixing times, are performed consistently across all samples. Automation can help reduce human error.[15]
Internal Standard Issues 1. Check IS Purity: Ensure the this compound stock solution is pure and has not degraded.[1] For deuterated standards, check for the presence of the unlabeled analyte.[1] 2. Optimize IS Concentration: The concentration of the IS should be appropriate for the analytical range and should not contribute significantly to the analyte signal.

Experimental Protocols

Below are generalized protocols for common extraction methods that can be adapted for this compound.

Protocol 1: Protein Precipitation (PPT)
  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add Internal Standard: Spike the sample with the appropriate volume of this compound working solution.

  • Precipitation: Add 300 µL of cold acetonitrile (ACN) or methanol (B129727) (MeOH) to the sample.[15] The 3:1 ratio of solvent to sample is a common starting point.

  • Mixing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.[3]

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)
  • Sample Preparation: Aliquot 200 µL of the biological sample (e.g., urine) into a glass tube.

  • Add Internal Standard: Spike the sample with the this compound working solution.

  • pH Adjustment (Optional): Add a buffer to adjust the sample pH to optimize the extraction of Nudifloramide.

  • Extraction: Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Mixing: Vortex the mixture for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a low speed (e.g., 4,000 rpm) for 5 minutes to separate the aqueous and organic layers.[16]

  • Organic Phase Transfer: Transfer the organic (upper or lower, depending on solvent density) layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue for analysis.

Protocol 3: Solid-Phase Extraction (SPE)

The following diagram illustrates a typical "bind-and-elute" SPE workflow.

G cluster_workflow Solid-Phase Extraction Workflow step1 1. Condition Activate sorbent with organic solvent (e.g., Methanol) step2 2. Equilibrate Rinse sorbent with aqueous solution (e.g., Water or Buffer) step1->step2 step3 3. Load Sample Pass pre-treated sample through the cartridge. Analyte binds to sorbent. step2->step3 step4 4. Wash Rinse with a weak solvent to remove interferences. step3->step4 step5 5. Elute Wash with a strong solvent to recover the analyte. step4->step5 step6 6. Evaporate & Reconstitute Prepare sample for injection. step5->step6

Diagram 2: Solid-Phase Extraction Workflow
  • Sample Pre-treatment: Dilute the biological sample (e.g., plasma) with an appropriate buffer to make it compatible with the SPE procedure and adjust the pH if necessary.[9][17]

  • Column Conditioning: Condition the SPE cartridge by passing a water-miscible organic solvent (e.g., methanol) through it.[9]

  • Equilibration: Equilibrate the cartridge with water or a buffer similar to the sample matrix.[9]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge. The analyte and IS will be retained on the sorbent.

  • Washing: Wash the cartridge with a weak solvent to remove unretained matrix components.

  • Elution: Elute this compound and the analyte of interest from the cartridge using a small volume of a strong organic solvent.

  • Post-Elution: Evaporate the eluate and reconstitute the residue in the mobile phase for analysis.

Data Presentation

Effective method development involves comparing different extraction conditions. The results should be summarized in a clear, tabular format.

Table 1: Comparison of Extraction Methods for this compound Recovery from Human Plasma

Extraction Method Mean Recovery (%) % RSD (n=6) Matrix Effect (%)
Protein Precipitation (ACN)75.212.568.3 (Suppression)
Protein Precipitation (MeOH)81.510.275.1 (Suppression)
Liquid-Liquid Extraction (MTBE)88.96.892.4 (Minimal Effect)
Solid-Phase Extraction (C18)95.34.198.7 (Minimal Effect)

% RSD = Percent Relative Standard Deviation Matrix Effect (%) = (Peak area in post-extraction spike / Peak area in neat solution) x 100

References

Technical Support Center: Nudifloramide-d6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues during the chromatographic analysis of Nudifloramide-d6.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in analysis?

A1: Nudifloramide, also known as N1-Methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) degradation.[1][2] The "-d6" designation indicates that it is a deuterated version of Nudifloramide, where six hydrogen atoms have been replaced with deuterium. This isotopically labeled version is commonly used as an internal standard (IS) in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the endogenous (non-labeled) Nudifloramide, but its increased mass allows it to be distinguished by the mass spectrometer, ensuring accurate quantification.

Q2: What is chromatographic peak splitting?

A2: Peak splitting is a phenomenon in chromatography where a peak that should be singular and symmetrical (Gaussian) appears as two or more distinct, closely eluting peaks or as a "shouldered" peak.[3][4] This distortion can complicate data integration and compromise the accuracy and reproducibility of quantitative results.[5][6] It can be caused by various chemical, instrumental, or methodological factors.[3][7]

Q3: If only the this compound peak is splitting, what does that suggest?

A3: When only a single peak in a chromatogram splits, the issue is typically related to the specific chemistry of that analyte or its interaction with the chromatographic system, rather than a general system failure.[4][8] Common causes for single-peak splitting include the presence of isomers, on-column degradation, or a mismatch between the sample solvent and the mobile phase.[8][9] If other compounds in the same run exhibit good peak shape, it strongly points away from system-wide issues like a blocked frit or a column void.[4]

Troubleshooting Guide: this compound Peak Splitting

Q4: My this compound peak is split or shouldered, but my analyte peak looks fine. What is the most likely cause?

A4: The most probable cause for peak splitting of a specific compound like Nudifloramide is the presence of atropisomers . Atropisomers are stereoisomers that result from hindered rotation around a single bond. The energy barrier to rotation can be high enough that the different rotational conformations (rotamers) are stable and can be separated by chromatography, especially at lower temperatures.[10][11]

Other potential, though less likely, causes include:

  • Sample Solvent Mismatch: Injecting the standard in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[9][12]

  • On-Column Degradation: The compound may be unstable under the analytical conditions.

  • Co-elution with an Isotopic Impurity: A co-eluting species with a similar mass-to-charge ratio could be present.

cluster_cause Potential Causes of Peak Splitting cluster_effect Chromatographic Observation Cause Hindered Bond Rotation (Nudifloramide Structure) Energy High Rotational Energy Barrier Cause->Energy leads to Atrop1 Atropisomer 1 (Stable Conformation A) Separation Chromatographic Separation Atrop1->Separation Atrop2 Atropisomer 2 (Stable Conformation B) Atrop2->Separation Energy->Atrop1 Energy->Atrop2 SplitPeak Split or Shouldered Peak Separation->SplitPeak

Caption: Conceptual diagram illustrating how atropisomerism can lead to peak splitting.

Q5: How can I experimentally confirm that atropisomers are the cause of peak splitting?

A5: The definitive method to diagnose issues related to interconverting isomers like atropisomers is to perform a Variable Temperature Chromatography study. The rate of interconversion between atropisomers is temperature-dependent. By analyzing the sample at different column temperatures, you can observe predictable changes in the peak shape.[11]

  • At Low Temperatures: The interconversion is slow, and the isomers are "frozen" in their respective states, often resulting in two well-resolved baseline-separated peaks.[11]

  • At Intermediate Temperatures: The rate of interconversion is on the same timescale as the chromatographic separation. This leads to significant peak broadening and a "plateau" between the two coalescing peaks.[13]

  • At High Temperatures: The interconversion is very fast. The molecule effectively behaves as a single entity, resulting in a single, sharp, averaged peak.[14]

Experimental Protocol: Variable Temperature LC-MS/MS Study
  • System Preparation:

    • Use a validated LC-MS/MS method for this compound. A typical setup might involve a C18 or a mixed-mode column.[15]

    • Ensure the LC system has a reliable column thermostat capable of both heating and cooling.

  • Sample Preparation:

    • Prepare a solution of this compound in a weak solvent (e.g., matching the initial mobile phase composition) at a concentration that gives a strong signal-to-noise ratio.

  • Analysis Conditions:

    • Set the initial column temperature to a low value (e.g., 10 °C).

    • Equilibrate the system for at least 15-20 minutes to ensure the column temperature is stable.

    • Inject the sample and acquire the chromatogram.

    • Increase the column temperature in increments (e.g., to 25 °C, 40 °C, 60 °C, and 75 °C).

    • Repeat the equilibration and injection steps at each temperature.

  • Data Analysis:

    • Carefully examine the peak shape of this compound at each temperature.

    • Plot the chromatograms overlaid to visualize the effect of temperature on peak coalescence.

Data Presentation: Expected Results of Temperature Study
Column Temperature (°C)Expected Peak Shape ObservationInterpretation
10 °CTwo distinct, partially or fully resolved peaks.Slow interconversion; isomers are chromatographically separated.
25 °CTwo peaks beginning to merge and broaden.Interconversion rate is increasing.
40 °CBroad, shouldered peak or a plateau-like shape.Coalescence point; interconversion and separation timescales are similar.
60 °CA single, slightly broad peak.Fast interconversion; isomers are beginning to average out.
75 °CA single, sharp, symmetrical peak.Very fast interconversion; compound elutes as a single averaged entity.

Q6: How can I solve the peak splitting issue for routine analysis?

A6: Based on the findings from the temperature study, you have two primary strategies: coalesce the peaks into one or fully resolve them. For quantitative analysis, coalescing the peaks is almost always the more robust and practical approach.

Start Peak Splitting Observed for this compound CheckSystem Check General System Health (Leaks, Blockages, Column Age) Start->CheckSystem TempStudy Perform Variable Temperature Study CheckSystem->TempStudy System OK Isomerism Is Peak Shape Temperature Dependent? TempStudy->Isomerism Coalesce Increase Column Temperature (e.g., >60°C) to Coalesce Peaks Isomerism->Coalesce Yes OtherCause Investigate Other Causes: - Sample Solvent Mismatch - On-Column Degradation Isomerism->OtherCause No Integrate Integrate the Single, Sharp Peak Coalesce->Integrate End Problem Resolved Integrate->End OtherCause->End

Caption: Troubleshooting workflow for this compound peak splitting.

Recommended Solution: Peak Coalescence

  • Increase Column Temperature: The most effective solution is to operate the column at a sufficiently high temperature (e.g., 60-75 °C) to force the rapid interconversion of the atropisomers. This will result in a single, sharp peak that is easy to integrate reliably.[14]

  • Method Re-validation: Ensure that the analyte and internal standard are stable at the elevated temperature and that the retention time and peak shape are consistent.

  • Integration: Adjust the integration parameters in your chromatography data system to correctly process the single, coalesced peak for both Nudifloramide and its deuterated internal standard.

References

Technical Support Center: Enhancing Nudifloramide Detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Nudifloramide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing analytical sensitivity for low-concentration samples and to offer solutions for common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low-level Nudifloramide?

A1: Detecting Nudifloramide (N1-methyl-2-pyridone-5-carboxamide) at low concentrations, particularly in complex biological matrices like plasma or urine, presents several challenges.[1] These include matrix effects, where other components in the sample interfere with the ionization process, leading to signal suppression or enhancement.[2][3] Other challenges are high background noise, which can obscure the analyte signal, and potential losses during sample preparation.[4][5]

Q2: Which analytical technique is most suitable for quantifying picomolar to nanomolar concentrations of Nudifloramide?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful analytical tool for the quantification of Nudifloramide in biological matrices.[6] Its high selectivity and sensitivity allow for the detection of Nudifloramide at very low concentrations.[2][6] Optimizing LC-MS/MS parameters, such as ionization source settings and Multiple Reaction Monitoring (MRM) transitions, is critical for achieving the lowest limits of detection.

Q3: How can I improve the signal-to-noise (S/N) ratio for my Nudifloramide measurement?

A3: Improving the signal-to-noise (S/N) ratio is key to enhancing detection limits.[7] This can be achieved by either increasing the analyte signal or decreasing the background noise.[8] Strategies to increase the signal include optimizing sample preparation to concentrate the analyte, improving chromatographic conditions to achieve sharper peaks, and fine-tuning mass spectrometer source parameters for better ionization efficiency.[7][9] Noise reduction can be accomplished by using high-purity solvents, cleaning the MS ion source, and employing digital signal processing techniques like signal averaging or smoothing.[8][10][11]

Q4: What are the most common sources of contamination and background noise in LC-MS/MS analysis?

A4: Common sources of contamination include solvents, reagents, glassware, plasticware, and the sample matrix itself.[9][12] Using LC-MS grade solvents and additives is mandatory to prevent unwanted adduct formation and high background.[9][12] High background noise can also originate from a contaminated LC system or mass spectrometer ion source.[4][5] Regular system cleaning and maintenance are crucial for minimizing noise.[4][13]

Q5: How should I choose an internal standard for Nudifloramide quantification?

A5: An ideal internal standard is a stable, isotopically labeled version of the analyte, such as Nudifloramide-d3 or ¹³C-labeled Nudifloramide. These standards have nearly identical chemical properties and chromatographic behavior to the analyte but are distinguishable by mass spectrometry. This allows them to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification. If an isotopically labeled standard is unavailable, a structural analog with similar physicochemical properties can be used.

Troubleshooting Guides

Issue 1: High Background Noise in LC-MS/MS Chromatogram

Q: I am observing a high, noisy baseline in my chromatogram, which is compromising the detection of low-level Nudifloramide. What are the potential causes and how can I resolve this?

A: High background noise can originate from several sources. A systematic approach is necessary to identify and eliminate the cause.

  • Contaminated Solvents or Reagents: Ensure you are using high-purity, LC-MS grade solvents (water, acetonitrile, methanol) and additives (formic acid, ammonium (B1175870) formate).[9][12] HPLC-grade solvents can contain impurities that significantly increase background noise.[9]

  • LC System Contamination: The LC pumps, tubing, or autosampler may be contaminated. Flush the entire system with a strong solvent mixture like isopropanol/water to remove contaminants.[4]

  • Ion Source Contamination: The mass spectrometer's ion source (e.g., ESI probe, capillary) is prone to contamination from non-volatile salts and sample matrix components.[4][13] Regular cleaning of the ion source as per the manufacturer's protocol is essential.[4]

  • Gas Supply Issues: Ensure the nitrogen gas supply for the nebulizer and drying gas is pure. Moisture traps can be installed between the gas generator and the instrument.[3]

  • Improper Source Parameters: Suboptimal drying gas flow or temperature can lead to inefficient desolvation and increased noise.[3][9] Re-optimize these parameters for your specific flow rate and mobile phase composition.

Below is a workflow to troubleshoot high background noise.

G start High Background Noise Observed check_solvents Check Solvents & Additives (Are they LC-MS grade?) start->check_solvents flush_lc Flush Entire LC System check_solvents->flush_lc If noise persists resolved Problem Resolved check_solvents->resolved If resolved clean_ms Clean MS Ion Source flush_lc->clean_ms If noise persists flush_lc->resolved If resolved check_gas Check Gas Purity & Connections clean_ms->check_gas If noise persists clean_ms->resolved If resolved optimize_params Re-optimize Source Parameters check_gas->optimize_params If noise persists check_gas->resolved If resolved optimize_params->resolved If resolved

Caption: Troubleshooting workflow for high background noise.
Issue 2: Poor Recovery of Nudifloramide During Solid-Phase Extraction (SPE)

Q: My recovery for Nudifloramide is low and inconsistent after using a reversed-phase SPE protocol. What steps can I take to improve it?

A: Low recovery during SPE is a common issue that can often be resolved by optimizing the extraction steps. Nudifloramide is a polar compound, which influences the choice of sorbent and solvents.

  • Sorbent Choice: For a polar analyte like Nudifloramide, a standard C18 sorbent might not provide sufficient retention. Consider using a polymer-based reversed-phase sorbent (e.g., HLB) which offers better retention for polar compounds.[14] Mixed-mode sorbents that combine reversed-phase and ion-exchange mechanisms can also offer higher selectivity and cleaner extracts.[15]

  • pH Optimization: The retention of ionizable compounds on reversed-phase sorbents is highly dependent on pH. Nudifloramide has amide and pyridone functional groups. Adjusting the sample pH to suppress ionization (typically 2 pH units away from the pKa) will increase its hydrophobicity and improve retention on the sorbent.[16]

  • Flow Rate: During sample loading, a slow and steady flow rate (e.g., ~1 mL/min) is crucial to allow sufficient interaction time between Nudifloramide and the sorbent.[16] Fast flow rates can lead to analyte breakthrough and poor recovery.[16]

  • Wash Step: The wash solvent must be strong enough to remove interferences but weak enough to not elute the analyte. Titrate the percentage of organic solvent in your wash solution to find the optimal balance.

  • Elution Step: Ensure the elution solvent is strong enough to fully desorb Nudifloramide from the sorbent. If using an ion-exchange mechanism, the elution solvent must contain a component (e.g., acid, base, or high salt concentration) to disrupt the ionic interaction.[15] Using a "soak step," where the elution solvent is left in the cartridge for several minutes before elution, can improve recovery for analytes that are slow to desorb.[15]

The following decision tree can guide the optimization of your SPE method.

G start Low SPE Recovery check_sorbent Is sorbent appropriate for a polar analyte? start->check_sorbent use_hlb Switch to Polymer-Based (e.g., HLB) or Mixed-Mode Sorbent check_sorbent->use_hlb No check_ph Is sample pH optimized to suppress ionization? check_sorbent->check_ph Yes use_hlb->check_ph adjust_ph Adjust sample pH (2 units from pKa) check_ph->adjust_ph No check_flow Is loading flow rate slow (~1 mL/min)? check_ph->check_flow Yes adjust_ph->check_flow adjust_flow Reduce flow rate check_flow->adjust_flow No check_elution Is elution solvent strong enough? check_flow->check_elution Yes adjust_flow->check_elution optimize_elution Increase organic strength or add modifier (acid/base). Consider soak step. check_elution->optimize_elution No success Improved Recovery check_elution->success Yes optimize_elution->success

Caption: Decision tree for optimizing SPE recovery.

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for Nudifloramide in Human Plasma

This protocol outlines a general method for achieving low-level detection of Nudifloramide. It should be optimized for your specific instrumentation.

  • Sample Preparation (SPE):

    • Pre-treat 100 µL of plasma by adding an internal standard (Nudifloramide-d3) and precipitating proteins with 300 µL of acetonitrile. Centrifuge to pellet the protein.

    • Dilute the supernatant with 600 µL of water containing 0.1% formic acid.

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL methanol (B129727) followed by 1 mL water.

    • Load the diluted sample onto the SPE cartridge at a flow rate of ~1 mL/min.

    • Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of 20% methanol in water.

    • Dry the cartridge thoroughly under vacuum or positive pressure.

    • Elute Nudifloramide with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid).

  • LC Conditions:

    • Column: UPLC BEH C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0.0 min: 2% B

      • 2.5 min: 40% B

      • 2.6 min: 95% B

      • 3.5 min: 95% B

      • 3.6 min: 2% B

      • 5.0 min: 2% B

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+)

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 450°C

    • MRM Transitions: (To be determined by direct infusion of a Nudifloramide standard. Hypothetical values below)

      • Nudifloramide: Q1: 153.1 -> Q3: 136.1 (Quantifier), Q1: 153.1 -> Q3: 94.1 (Qualifier)

      • Nudifloramide-d3 (IS): Q1: 156.1 -> Q3: 139.1

Hypothetical Signaling Pathway Modulation

Nudifloramide is known to be a uremic toxin and an inhibitor of Poly (ADP-ribose) polymerase 1 (PARP-1), an enzyme involved in DNA repair and cell death. The diagram below illustrates a simplified, hypothetical pathway showing how PARP-1 inhibition could affect downstream cellular processes.

G cluster_0 Cellular Stress DNA_Damage DNA Damage PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) Synthesis PARP1->PAR_synthesis Apoptosis Apoptosis / Cell Death PARP1->Apoptosis If repair fails Nudifloramide Nudifloramide Nudifloramide->PARP1 Repair_proteins Recruitment of DNA Repair Proteins PAR_synthesis->Repair_proteins DNA_Repair DNA Repair Repair_proteins->DNA_Repair

References

Technical Support Center: Nudifloramide-d6 Calibration Curve Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with calibration curves using the Nudifloramide-d6 internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide.[1][2][3] this compound is a stable isotope-labeled (SIL) version of Nudifloramide, where six hydrogen atoms have been replaced with deuterium. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays.[1] Because this compound is chemically almost identical to the analyte (Nudifloramide), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.

Q2: What are the common causes of poor calibration curve linearity (low R² value) when using this compound?

A low coefficient of determination (R²) value (e.g., <0.99) suggests that the relationship between the analyte/internal standard response ratio and the concentration is not consistently linear. Common causes include:

  • Pipetting or Dilution Errors: Inaccurate preparation of calibration standards.

  • Inappropriate Concentration Range: The calibration range may be too wide, leading to detector saturation at the high end or poor signal-to-noise at the low end.[4]

  • Matrix Effects: Components in the sample matrix can interfere with the ionization of the analyte and/or internal standard.[5]

  • Internal Standard Purity: The this compound standard may contain impurities, including unlabeled Nudifloramide.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance during the analytical run.[6]

Q3: What is an acceptable R² value for a bioanalytical calibration curve?

While the coefficient of determination (R²) is a commonly used metric, it should not be the sole indicator of a good calibration curve. However, for bioanalytical methods, an R² value of ≥0.99 is generally considered acceptable. It is also crucial to evaluate the residuals of the calibration curve and the accuracy of the back-calculated concentrations of the calibration standards.

Q4: My this compound internal standard response is highly variable between samples. What could be the cause?

Inconsistent internal standard response can significantly impact the accuracy of your results. Potential causes include:

  • Inconsistent Sample Preparation: Variability in extraction recovery or inconsistent addition of the internal standard to each sample.

  • Matrix Effects: Significant differences in the composition of the matrix between samples can lead to varying degrees of ion suppression or enhancement for the internal standard.[2]

  • Instrument Issues: Problems with the autosampler, injector, or mass spectrometer source can lead to inconsistent signal intensity.

  • Internal Standard Stability: Degradation of the this compound in the stock solution or prepared samples.

Troubleshooting Guides

Issue 1: Non-Linear Calibration Curve
Symptom Potential Cause Recommended Action
Curve plateaus at high concentrations Detector saturation.1. Narrow the calibration range to lower concentrations.2. Dilute samples that are expected to have high concentrations of Nudifloramide.
Poor linearity across the entire range Inaccurate standard preparation.1. Carefully reprepare all calibration standards and the internal standard spiking solution.2. Use calibrated pipettes and ensure proper mixing.
Inappropriate weighting factor.1. Apply a weighting factor to the regression analysis (e.g., 1/x or 1/x²). This gives less weight to the higher concentration standards, which often have greater variance.
Randomly scattered points Instrument instability or random errors.1. Check for fluctuations in system pressure and temperature.2. Re-inject the calibration standards to check for reproducibility.[6]
Issue 2: High Variability in this compound Response
Symptom Potential Cause Recommended Action
Gradual drift (increase or decrease) in IS response over the run Change in instrument sensitivity.1. Allow the LC-MS system to equilibrate for a longer period before starting the run.2. Clean the mass spectrometer's ion source.3. Intersperse quality control (QC) samples throughout the run to monitor performance.
Sporadic, outlier IS responses in a few samples Sample-specific matrix effects or preparation error.[2]1. Re-extract and re-inject the affected samples.2. Investigate the sample matrix for potential interferences.3. Review sample preparation procedures for any deviations.
Consistently low IS response in all samples Error in internal standard concentration.1. Verify the concentration of the this compound stock and working solutions.2. Ensure the correct volume of internal standard is being added to each sample.

Experimental Protocols

Protocol: Generation of a Calibration Curve for Nudifloramide using this compound Internal Standard
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of Nudifloramide in a suitable solvent (e.g., methanol (B129727) or DMSO).

    • Prepare a 1 mg/mL stock solution of this compound in the same solvent.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the Nudifloramide stock solution to prepare a series of working standards at different concentrations (e.g., 8-10 non-zero standards) that cover the expected concentration range of the unknown samples.

  • Preparation of Internal Standard Working Solution:

    • Dilute the this compound stock solution to a constant concentration (e.g., 100 ng/mL). The optimal concentration should be determined during method development.

  • Sample Preparation:

    • To a fixed volume of each calibration standard, quality control (QC) sample, and unknown sample, add a constant volume of the internal standard working solution.

    • Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto the LC-MS/MS system.

    • Analyze the samples using a validated LC-MS/MS method with optimized parameters for Nudifloramide and this compound.

  • Data Analysis:

    • Integrate the peak areas for Nudifloramide and this compound.

    • Calculate the peak area ratio (Nudifloramide area / this compound area) for each standard.

    • Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

    • Apply a linear regression with appropriate weighting to fit the data.

    • Determine the concentration of Nudifloramide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Data Presentation

Table 1: Typical Acceptance Criteria for a Bioanalytical Calibration Curve
Parameter Acceptable Range Reference
Coefficient of Determination (R²) ≥ 0.99
Calibration Standard Accuracy Within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ)
Calibration Standard Precision ≤15% Coefficient of Variation (CV) (≤20% for LLOQ)
Number of Standards A minimum of 6-8 non-zero standardsGeneral Practice

Mandatory Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_sample_proc Sample Processing cluster_analysis Analysis stock_analyte Nudifloramide Stock Solution cal_standards Calibration Standards stock_analyte->cal_standards stock_is This compound Stock Solution is_working IS Working Solution stock_is->is_working add_is Add IS to Samples, Standards, and QCs cal_standards->add_is is_working->add_is extraction Sample Extraction (e.g., SPE, LLE) add_is->extraction reconstitute Evaporate and Reconstitute extraction->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data_proc Data Processing (Peak Integration) lcms->data_proc cal_curve Calibration Curve Construction data_proc->cal_curve quant Quantification of Unknowns cal_curve->quant

Caption: Experimental workflow for Nudifloramide quantification.

troubleshooting_flowchart start Calibration Curve Issue (e.g., Low R², High Variability) check_prep Review Standard and Sample Preparation Logs start->check_prep prep_error Preparation Error Identified? check_prep->prep_error reprepare Reprepare Standards/Samples and Re-inject prep_error->reprepare Yes check_is Analyze Internal Standard Response Variability prep_error->check_is No end Issue Resolved reprepare->end is_consistent IS Response Consistent? check_is->is_consistent investigate_matrix Investigate Matrix Effects (e.g., Dilution, Different Extraction) is_consistent->investigate_matrix No check_instrument Review Instrument Performance Data is_consistent->check_instrument Yes investigate_matrix->end instrument_ok Instrument Performance OK? check_instrument->instrument_ok instrument_maint Perform Instrument Maintenance (e.g., Source Cleaning, Calibration) instrument_ok->instrument_maint No review_data Re-evaluate Data Processing (e.g., Integration, Weighting) instrument_ok->review_data Yes instrument_maint->end review_data->end

References

Validation & Comparative

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Nudifloramide (also known as N-methyl-2-pyridone-5-carboxamide or 2PY) and two other significant uremic toxins: Indoxyl Sulfate (IS) and p-Cresyl Sulfate (pCS). Uremic toxins are compounds that accumulate in the body due to impaired kidney function and contribute to the pathophysiology of Chronic Kidney Disease (CKD). This document is intended for researchers, scientists, and drug development professionals, offering a summary of their properties, biological effects, and the experimental methods used to study them.

Executive Summary

Indoxyl Sulfate and p-Cresyl Sulfate are protein-bound toxins originating from the gut microbiota's metabolism of dietary amino acids. They are well-documented mediators of cardiovascular and renal damage, primarily through the activation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway, which leads to inflammation and oxidative stress. In contrast, Nudifloramide is a water-soluble metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) degradation. Its toxicity is thought to be mediated by the inhibition of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair and genomic stability. While substantial research exists on the individual toxicities of IS and pCS, direct quantitative comparisons with Nudifloramide are currently lacking in the scientific literature.

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the key characteristics of Nudifloramide, Indoxyl Sulfate, and p-Cresyl Sulfate based on available data.

Table 1: General and Physicochemical Properties of Selected Uremic Toxins

PropertyNudifloramide (2PY)Indoxyl Sulfate (IS)p-Cresyl Sulfate (pCS)
Alternate Names N-methyl-2-pyridone-5-carboxamide3-Indoxylsulfatep-Cresol sulfate, 4-Methylphenyl sulfate
Origin Endogenous metabolism (NAD+ degradation)Gut microbiota (Tryptophan metabolism)[1][2]Gut microbiota (Tyrosine, Phenylalanine metabolism)[2]
Molecular Formula C₇H₈N₂O₂[3]C₈H₇NO₄SC₇H₈O₄S
Molecular Weight 152.15 g/mol [3]213.21 g/mol 188.20 g/mol
Water Solubility High[4][5]ModerateModerate
Protein Binding Non-protein-bound[4][5]High (>90%)[1][2]High (>90%)[1][2]

Table 2: Plasmatic Concentrations in Health and Uremia

ToxinNormal Plasma Concentration (µmol/L)Uremic Plasma Concentration (µmol/L)
Nudifloramide (2PY) 9.01 ± 4.47[5]26.42 ± 21.56 (up to 51.26 ± 23.60)[5]
Indoxyl Sulfate (IS) ~1.8Up to ~180
p-Cresyl Sulfate (pCS) ~10Up to ~230

Note: Values for Indoxyl Sulfate and p-Cresyl Sulfate are approximate and can vary significantly between studies.

Mechanisms of Toxicity and Signaling Pathways

The toxic effects of these uremic toxins are mediated through distinct signaling pathways.

Indoxyl Sulfate and p-Cresyl Sulfate: Aryl Hydrocarbon Receptor (AhR) Pathway

Both Indoxyl Sulfate and p-Cresyl Sulfate are potent activators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6] Upon binding, the AhR complex translocates to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, including cytochrome P450 enzymes like CYP1A1 and CYP1B1.[7] The activation of this pathway in endothelial cells, vascular smooth muscle cells, and immune cells leads to increased production of reactive oxygen species (ROS), pro-inflammatory cytokines, and pro-thrombotic factors, contributing to endothelial dysfunction, atherosclerosis, and cardiovascular disease.[7][8]

AhR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IS_pCS Indoxyl Sulfate p-Cresyl Sulfate AhR_complex AhR-Hsp90-XAP2-p23 (Inactive complex) IS_pCS->AhR_complex Binding AhR_ligand AhR-Ligand Complex AhR_complex->AhR_ligand Conformational Change ARNT ARNT AhR_ligand->ARNT Translocation & Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription (e.g., CYP1A1, CYP1B1, IL-6) XRE->Target_Genes Induction Cellular_Effects Cellular Effects Target_Genes->Cellular_Effects ROS Increased ROS Cellular_Effects->ROS Inflammation Inflammation Cellular_Effects->Inflammation Endo_dys Endothelial Dysfunction Cellular_Effects->Endo_dys

Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by IS and pCS.
Nudifloramide: PARP-1 Inhibition Pathway

Nudifloramide has been identified as an inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1).[4][5] PARP-1 is a key enzyme in the DNA damage response, crucial for repairing single-strand breaks. By inhibiting PARP-1, Nudifloramide may impair DNA repair mechanisms. While short-term inhibition of PARP-1 can be protective in certain acute stress conditions by preserving cellular NAD+ pools, chronic inhibition can lead to genomic instability.[5] The accumulation of Nudifloramide in uremic patients could therefore contribute to cellular dysfunction and toxicity through the persistent inhibition of PARP-1.[4][5]

PARP1_Inhibition_Pathway DNA_damage DNA Damage (e.g., single-strand breaks) PARP1_activation PARP-1 Activation DNA_damage->PARP1_activation PAR_synthesis Poly(ADP-ribose) Synthesis PARP1_activation->PAR_synthesis uses NAD NAD+ NAD->PAR_synthesis DNA_repair DNA Repair Protein Recruitment PAR_synthesis->DNA_repair Nudifloramide Nudifloramide (2PY) Nudifloramide->Inhibition Inhibition->PARP1_activation Impaired_repair Impaired DNA Repair Inhibition->Impaired_repair

Mechanism of Nudifloramide toxicity via PARP-1 inhibition.

Experimental Protocols

The following are representative protocols for assessing the cytotoxic effects of uremic toxins on endothelial cells, a key target in uremic vasculopathy.

Cell Viability Assessment using MTT Assay

This protocol outlines a method to determine the effect of uremic toxins on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Cell Culture: HUVECs are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Cells are seeded into 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Toxin Exposure: The culture medium is replaced with a serum-free medium containing various concentrations of Nudifloramide, Indoxyl Sulfate, or p-Cresyl Sulfate for 24-48 hours. A vehicle control (e.g., PBS or DMSO) is also included.

  • MTT Incubation: After the exposure period, 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS is added to each well, and the plate is incubated for 4 hours at 37°C.[9]

  • Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

MTT_Assay_Workflow start Start seed_cells Seed HUVECs in 96-well plate start->seed_cells adhere Allow cells to adhere (overnight) seed_cells->adhere toxin_exposure Expose cells to uremic toxins (24-48h) adhere->toxin_exposure add_mtt Add MTT reagent toxin_exposure->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Workflow for the MTT cell viability assay.
Western Blot Analysis of AhR Pathway Activation

This protocol describes a method to detect the upregulation of CYP1A1, a downstream target of the AhR pathway, in response to uremic toxin exposure.

  • Cell Culture and Treatment: HUVECs are grown in 6-well plates to near confluence and then treated with Indoxyl Sulfate or p-Cresyl Sulfate at relevant concentrations for 6-24 hours.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) per sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • The membrane is then incubated overnight at 4°C with a primary antibody specific for CYP1A1. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

    • After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software.

Conclusion

Nudifloramide, Indoxyl Sulfate, and p-Cresyl Sulfate are uremic toxins with distinct origins and proposed mechanisms of toxicity. While Indoxyl Sulfate and p-Cresyl Sulfate exert their detrimental effects primarily through the activation of the AhR signaling pathway, Nudifloramide is thought to act via the inhibition of PARP-1. The well-established roles of IS and pCS in promoting oxidative stress and inflammation highlight them as key therapeutic targets in mitigating the cardiovascular complications of CKD. The toxicological profile of Nudifloramide is less characterized, and a recent study has even suggested potential anti-fibrotic effects, challenging its classification solely as a harmful uremic toxin.[10] Further research, particularly direct comparative studies, is imperative to fully elucidate the relative contributions of these and other uremic toxins to the uremic syndrome and to develop targeted therapeutic strategies.

References

Nudifloramide vs. Established PARP Inhibitors: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals objectively comparing the biochemical properties of the naturally occurring PARP inhibitor Nudifloramide with clinically approved PARP inhibitors. This report provides supporting experimental data and detailed methodologies for key comparative assays.

Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. This guide provides a comparative overview of Nudifloramide, a naturally occurring PARP inhibitor, against several clinically approved and late-stage investigational PARP inhibitors, including Olaparib, Rucaparib, Niraparib (B1663559), Talazoparib, and Veliparib. While Nudifloramide's therapeutic potential in oncology remains largely unexplored, its intrinsic PARP inhibitory activity warrants a comparative analysis against established drugs in the same class.

Mechanism of Action: A Shared Target

PARP inhibitors primarily function by blocking the enzymatic activity of PARP proteins, which are crucial for the repair of single-strand DNA breaks (SSBs). The inhibition of PARP leads to the accumulation of unrepaired SSBs, which can then collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with defective homologous recombination repair (HRR), such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1][2] A key differentiator among PARP inhibitors is their ability to "trap" the PARP enzyme on DNA, creating a cytotoxic PARP-DNA complex that further disrupts DNA replication and transcription.[3]

General Mechanism of PARP Inhibition and Synthetic Lethality DNA_SSB DNA Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits SSB_Repair SSB Repair (BER Pathway) PARP->SSB_Repair Replication_Fork_Collapse Replication Fork Collapse PARP->Replication_Fork_Collapse unrepaired SSBs lead to PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps PARP_Trapping PARP Trapping PARP_Inhibitor->PARP_Trapping DNA_DSB DNA Double-Strand Break (DSB) Replication_Fork_Collapse->DNA_DSB HRR_Proficient HRR Proficient Cell (e.g., Normal Cell) DNA_DSB->HRR_Proficient HRR_Deficient HRR Deficient Cell (e.g., BRCA-mutant Cancer Cell) DNA_DSB->HRR_Deficient DSB_Repair DSB Repair (Homologous Recombination) HRR_Proficient->DSB_Repair Apoptosis Apoptosis (Synthetic Lethality) HRR_Deficient->Apoptosis unable to repair Cell_Survival Cell Survival DSB_Repair->Cell_Survival PARP_Trapping->Apoptosis enhances cytotoxicity

Caption: General mechanism of PARP inhibition leading to synthetic lethality in HRR-deficient cells.

Comparative Analysis of PARP Inhibitors

This section details the available data for Nudifloramide and provides a comparative analysis with established PARP inhibitors.

Nudifloramide (N-methyl-2-pyridone-5-carboxamide)

Nudifloramide, also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a metabolite of nicotinamide (B372718) (a form of vitamin B3).[4] It has been identified as a uremic toxin, and notably, it exhibits inhibitory activity against PARP-1.[5][6]

Quantitative Data:

ParameterValueReference
Target PARP-1[5][6]
IC50 8 µM[5][6]

Current Status: The existing literature primarily focuses on the biochemical and toxicological aspects of Nudifloramide. There is a lack of published preclinical or clinical studies evaluating its efficacy as an anti-cancer agent. Its lower potency (in the micromolar range) compared to clinically approved PARP inhibitors (in the nanomolar range) may be a limiting factor for its therapeutic development.

Clinically Approved and Investigational PARP Inhibitors

The following tables summarize the key characteristics and preclinical potency of several well-established PARP inhibitors.

Table 1: General Characteristics of Selected PARP Inhibitors

InhibitorDeveloper/MarketerFDA Approved Indications (Selected)
Olaparib (Lynparza)AstraZeneca/MSDOvarian, Breast, Pancreatic, Prostate Cancer[7][8]
Rucaparib (Rubraca)Clovis OncologyOvarian, Prostate Cancer[9][10]
Niraparib (Zejula)GlaxoSmithKlineOvarian Cancer[6][11]
Talazoparib (Talzenna)PfizerBreast, Prostate Cancer[12][13]
Veliparib (ABT-888)AbbVieNot FDA approved (investigational)[3][4]

Table 2: Comparative Preclinical Potency of PARP Inhibitors

InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)PARP Trapping Potency (Relative to Olaparib)
Olaparib 1-51-51x
Rucaparib 1.10.4~1x
Niraparib 3.82.1~2x[7]
Talazoparib 0.570.3~100x[14]
Veliparib 5.22.9~0.1x
Nudifloramide 8000N/AN/A

Note: IC50 values are compiled from various sources and can vary based on assay conditions. PARP trapping potency is an approximation based on published preclinical data.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

PARP Activity Assay (ELISA-based)

This assay quantifies the enzymatic activity of PARP by detecting the amount of poly(ADP-ribose) (PAR) generated.

PARP Activity Assay (ELISA) Workflow cluster_0 Plate Preparation cluster_1 Reaction cluster_2 Detection Coating Coat plate with histone (PARP substrate) Blocking Block non-specific binding sites Coating->Blocking Add_PARP Add PARP enzyme and inhibitor Blocking->Add_PARP Add_NAD Add NAD+ to initiate reaction Add_PARP->Add_NAD Incubation Incubate to allow PARylation Add_NAD->Incubation Primary_Ab Add anti-PAR primary antibody Incubation->Primary_Ab Secondary_Ab Add HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Substrate Add TMB substrate Secondary_Ab->Substrate Readout Measure absorbance at 450 nm Substrate->Readout

Caption: Workflow for a typical ELISA-based PARP activity assay.

Methodology:

  • Plate Coating: Coat a 96-well plate with histones and incubate overnight.

  • Blocking: Wash the plate and block with a blocking buffer to prevent non-specific binding.

  • Reaction: Add PARP enzyme, the test inhibitor (e.g., Nudifloramide or other PARP inhibitors at various concentrations), and NAD+ to the wells. Incubate to allow the PARP reaction to proceed.

  • Detection: Wash the plate and add a primary antibody that recognizes PAR. Following another wash, add a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Readout: Add a chromogenic substrate (e.g., TMB) and measure the absorbance at a specific wavelength (e.g., 450 nm). The signal intensity is proportional to the amount of PAR produced and inversely proportional to the inhibitor's potency.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[15][16]

PARP Trapping Assay (FP) Workflow cluster_0 No Trapping cluster_1 Trapping Start Start with fluorescently labeled DNA oligonucleotide Add_PARP Add PARP enzyme Start->Add_PARP Add_Inhibitor Add PARP inhibitor Add_PARP->Add_Inhibitor Add_NAD Add NAD+ Add_Inhibitor->Add_NAD Measure_FP Measure Fluorescence Polarization Add_NAD->Measure_FP NoTrap_PARP_dissociates PARP dissociates (Low FP) Trap_PARP_trapped PARP remains bound (High FP) NoTrap_PARP_binds PARP binds to DNA (High FP) NoTrap_AutoPARylation Auto-PARylation NoTrap_PARP_binds->NoTrap_AutoPARylation NoTrap_AutoPARylation->NoTrap_PARP_dissociates Trap_PARP_binds PARP binds to DNA (High FP) Trap_Inhibitor_binds Inhibitor prevents auto-PARylation Trap_PARP_binds->Trap_Inhibitor_binds Trap_Inhibitor_binds->Trap_PARP_trapped

Caption: Principle of a fluorescence polarization-based PARP trapping assay.

Methodology:

  • Reaction Setup: In a microplate, combine a fluorescently labeled DNA oligonucleotide, PARP enzyme, and the test inhibitor.

  • Reaction Initiation: Add NAD+ to initiate the auto-PARylation reaction.

  • Measurement: Measure the fluorescence polarization (FP). In the absence of a trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA, resulting in a low FP signal. A potent trapping inhibitor will prevent this dissociation, leading to a sustained high FP signal.

Cell Viability Assay (MTT/XTT)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.[13][17]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the PARP inhibitors for a specified duration (e.g., 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well and incubate. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan (B1609692) product.

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength. The intensity of the color is proportional to the number of viable cells.

DNA Damage Assay (γH2AX Foci Formation)

This immunofluorescence-based assay detects the formation of γH2AX, a marker for DNA double-strand breaks.[1][2]

Methodology:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with PARP inhibitors.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

  • Immunostaining: Incubate the cells with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.

  • Quantification: Count the number of γH2AX foci per nucleus. An increase in foci indicates an increase in DNA double-strand breaks.

Conclusion

Nudifloramide is a naturally occurring molecule with demonstrated PARP-1 inhibitory activity. However, its potency is significantly lower than that of clinically approved PARP inhibitors. The lack of preclinical and clinical data on Nudifloramide in the context of cancer therapy makes it difficult to draw direct comparisons regarding its therapeutic potential.

In contrast, the established PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have well-characterized mechanisms of action, potent anti-cancer activity in preclinical models, and have demonstrated significant clinical benefit in various cancer types, leading to their regulatory approval. These inhibitors exhibit differences in their potency, PARP trapping efficiency, and clinical profiles, which are important considerations for their therapeutic application. Future research could explore the potential of Nudifloramide as a scaffold for the development of novel PARP inhibitors or investigate its role in other biological processes. For now, the established PARP inhibitors remain the cornerstone of PARP-targeted cancer therapy.

References

Nudifloramide vs. Creatinine: A Comparative Analysis of Biomarkers for Uremia Severity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the predictive value of nudifloramide (B29282) and creatinine (B1669602) in assessing the severity of uremia.

The accurate assessment of uremia severity is critical for the management of patients with chronic kidney disease (CKD). For decades, serum creatinine has been the cornerstone for estimating renal function and, by extension, the degree of uremia. However, the limitations of creatinine have prompted a search for more reliable biomarkers. This guide provides a detailed comparison of nudifloramide, an emerging uremic toxin, and the traditional biomarker, creatinine, in their capacity to predict uremia severity, supported by available experimental data and methodologies.

Introduction to the Biomarkers

Creatinine is a metabolic byproduct of creatine (B1669601) phosphate (B84403) in muscle tissue, and it is primarily eliminated from the body by glomerular filtration.[1][2] Its accumulation in the blood is a well-established indicator of reduced kidney function.[1][3] However, serum creatinine levels can be influenced by non-renal factors such as muscle mass, age, sex, and diet, which can limit its accuracy as a standalone marker of uremia severity.[4][5][6]

Nudifloramide , also known as N-methyl-2-pyridone-5-carboxamide (2PY), is a major metabolite of nicotinamide-adenine dinucleotide (NAD) degradation.[7] It is classified as a uremic toxin and its concentration in the blood rises significantly in patients with chronic renal failure due to decreased renal excretion.[7][8] There is growing evidence suggesting that nudifloramide may not only be a marker of declining kidney function but also a contributor to the toxic manifestations of uremia.[9]

Comparative Data on Biomarker Levels

The following table summarizes the reported concentrations of creatinine and nudifloramide in healthy individuals and patients with uremia or chronic renal failure. It is important to note that these values are compiled from different studies and direct comparative investigations are lacking.

BiomarkerHealthy IndividualsPatients with Uremia/Chronic Renal FailureFold Increase (Approx.)
Creatinine 0.6 to 1.2 mg/dL (males)[1]Can exceed 10 mg/dL>10
0.5 to 1.1 mg/dL (females)[1]
Nudifloramide (2PY) 1.37 ± 0.68 mg/L (in renal tissues)[7]4.02 ± 3.28 mg/L (average in uremia)[7]~3-6
Up to 7.80 ± 3.59 mg/L (in severe cases)[7]

Experimental Protocols

Measurement of Creatinine in Serum/Plasma

The most common method for creatinine measurement is the Jaffe reaction, which can be performed using kinetic or endpoint assays.[5][10]

Principle: Creatinine reacts with alkaline picrate (B76445) to form a colored complex. The rate of color formation is proportional to the creatinine concentration.[11]

Sample Preparation:

  • Collect whole blood in a serum separator tube.

  • Centrifuge at 1000-1300 x g for 10 minutes.

  • Separate the serum and store at -20°C or colder if not analyzed immediately.

Assay Procedure (Kinetic Method):

  • A serum sample is mixed with an alkaline picrate solution.

  • The change in absorbance is measured spectrophotometrically at a specific wavelength (e.g., 510 nm) at two-time points (e.g., 20 and 80 seconds).

  • The rate of change in absorbance is used to calculate the creatinine concentration against a known standard.

Measurement of Nudifloramide (2PY) in Plasma

Nudifloramide is typically measured using high-performance liquid chromatography (HPLC).

Principle: This method separates nudifloramide from other plasma components, allowing for its specific quantification.

Sample Preparation:

  • Collect whole blood in heparinized tubes.

  • Centrifuge to separate the plasma.

  • Plasma samples can be deproteinized, for example, by adding perchloric acid, followed by centrifugation.

  • The supernatant is then neutralized.

HPLC Procedure:

  • The prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a reverse-phase C18 column).

  • A mobile phase (e.g., a mixture of buffer and an organic solvent like methanol) is used to elute the compounds.

  • Detection is typically performed using a UV detector at a specific wavelength.

  • The concentration of nudifloramide is determined by comparing its peak area to that of a known standard.

Logical and Metabolic Pathways

The following diagrams illustrate the relationship between renal function, the accumulation of these biomarkers, and the progression to uremia, as well as the metabolic origin of nudifloramide.

G cluster_0 Pathophysiology of Uremia cluster_1 Biomarker Accumulation Declining Renal Function Declining Renal Function Reduced Glomerular Filtration Reduced Glomerular Filtration Declining Renal Function->Reduced Glomerular Filtration Accumulation of Waste Products Accumulation of Waste Products Reduced Glomerular Filtration->Accumulation of Waste Products Creatinine Accumulation Creatinine Accumulation Reduced Glomerular Filtration->Creatinine Accumulation Nudifloramide Accumulation Nudifloramide Accumulation Reduced Glomerular Filtration->Nudifloramide Accumulation Uremia Uremia Accumulation of Waste Products->Uremia Clinical Symptoms & Toxicity Clinical Symptoms & Toxicity Uremia->Clinical Symptoms & Toxicity Indicator of Severity Indicator of Severity Creatinine Accumulation->Indicator of Severity Nudifloramide Accumulation->Clinical Symptoms & Toxicity Contributes to Toxicity Nudifloramide Accumulation->Indicator of Severity

Logical Relationship in Uremia

G Dietary Nicotinamide (Vitamin B3) Dietary Nicotinamide (Vitamin B3) NAD+ Biosynthesis NAD+ Biosynthesis Dietary Nicotinamide (Vitamin B3)->NAD+ Biosynthesis NAD+ Pool NAD+ Pool NAD+ Biosynthesis->NAD+ Pool NAD+ Degradation NAD+ Degradation NAD+ Pool->NAD+ Degradation Nudifloramide (2PY) Nudifloramide (2PY) NAD+ Degradation->Nudifloramide (2PY) PARP-1 Inhibition PARP-1 Inhibition Nudifloramide (2PY)->PARP-1 Inhibition Potential Mechanism Uremic Toxicity Uremic Toxicity PARP-1 Inhibition->Uremic Toxicity

Nudifloramide Metabolic Pathway

Discussion and Future Directions

Creatinine has long served as a practical and readily available biomarker for monitoring kidney function. Its strong inverse correlation with the glomerular filtration rate (GFR) makes it a valuable tool for diagnosing and staging chronic kidney disease.[11][12] However, its limitations, particularly its dependence on muscle mass and the potential for delayed elevation in early stages of kidney damage, can reduce its sensitivity as a precise predictor of uremia severity.[4][10]

Nudifloramide, on the other hand, is emerging as a biomarker that may offer more than just an indication of reduced renal clearance. As a uremic toxin, its accumulation is directly linked to the pathophysiological state of uremia.[8] Studies have shown a direct correlation between serum nudifloramide concentrations and serum creatinine, and a negative correlation with creatinine clearance, confirming its association with declining kidney function.[9] Furthermore, its potential to inhibit enzymes like poly(ADP-ribose) polymerase-1 (PARP-1) suggests a direct role in the cellular dysfunction seen in uremia.[9]

This direct involvement in uremic toxicity suggests that nudifloramide could potentially be a more specific indicator of the severity of the uremic state, rather than just the decline in filtration function. However, current research is limited. There is a clear need for prospective, longitudinal studies that directly compare the predictive power of nudifloramide and creatinine for clinical outcomes and symptom severity in patients with uremia. Such studies should also explore the utility of a multi-biomarker panel, potentially combining creatinine, nudifloramide, and other uremic toxins, to provide a more comprehensive and accurate assessment of uremia severity.

References

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